2-Amino-5-fluoro-4-picoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMOPXJNMQWPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622206 | |
| Record name | 5-Fluoro-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301222-66-2 | |
| Record name | 5-Fluoro-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluoro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-fluoro-4-picoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-fluoro-4-picoline, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number and various synonyms, and presents its physicochemical properties in a structured format. Detailed experimental protocols for its synthesis are provided, offering researchers reproducible methods for its preparation. A significant focus of this guide is the role of this compound as a crucial intermediate in the synthesis of advanced therapeutic agents, exemplified by the potent and selective CDK4/6 inhibitor, BPI-16350. The guide elucidates the logical workflow from this pivotal intermediate to the final active pharmaceutical ingredient, visually represented through a detailed diagram. This document serves as an essential resource for chemists and pharmacologists engaged in the design and development of novel therapeutics.
Chemical Identity and Properties
This compound is a fluorinated pyridine derivative that has garnered significant interest in the field of drug discovery due to its utility as a versatile synthetic intermediate.
CAS Number: 301222-66-2[1]
Synonyms:
-
5-fluoro-4-methylpyridin-2-amine
-
2-AMINO-5-FLUORO-4-METHYLPYRIDINE
-
5-Fluoro-4-methyl-2-pyridinamine
-
2-amino-4-methyl-5-fluoropyridine
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₆H₇FN₂ | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 145.0 to 149.0 °C | |
| Boiling Point (Predicted) | 219.3 ± 35.0 °C | |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | |
| pKa (Predicted) | 5.24 ± 0.24 |
Synthesis of this compound
The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed experimental protocols for two distinct and effective methods.
Synthesis via Hofmann Degradation
This method utilizes 4-methyl-5-fluoro-2-pyridinecarboxylic acid as the starting material, proceeding through acid chloride and amide intermediates, followed by a Hofmann degradation to yield the target compound.
Experimental Protocol:
-
Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarbonyl chloride
-
To a solution of 4-methyl-5-fluoro-2-pyridinecarboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide
-
Dissolve the crude acid chloride in an appropriate solvent (e.g., THF or dioxane).
-
Add an excess of aqueous ammonia solution dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
-
-
Step 3: Hofmann Degradation to this compound
-
Prepare a solution of sodium hypobromite or sodium hypochlorite in an aqueous solution of sodium hydroxide.
-
Add the 4-methyl-5-fluoro-2-pyridinecarboxamide to the cooled solution.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
The total yield for this multi-step synthesis is reported to be approximately 59%.
Synthesis via Ammoniation
This alternative route involves the direct amination of a 2-chloro-4-methyl-5-fluoropyridine precursor.
Experimental Protocol:
-
Step 1: Synthesis of 2-chloro-4-methyl-5-fluoropyridine
-
This intermediate can be prepared from commercially available starting materials through standard halogenation and/or diazotization reactions.
-
-
Step 2: Ammoniation to this compound
-
In a sealed pressure vessel, combine 2-chloro-4-methyl-5-fluoropyridine with a concentrated aqueous ammonia solution (e.g., 27%).
-
Add a suitable catalyst system, such as a combination of copper chloride and a phase-transfer catalyst like tetrabutylammonium chloride.
-
Heat the reaction mixture to a temperature between 110-130 °C for 4-6 hours.
-
After cooling to room temperature, extract the product with an organic solvent such as chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield the final product.
-
The total yield for this two-step process is reported to be around 34%.
Application in the Synthesis of CDK4/6 Inhibitors
A primary application of this compound in drug discovery is its role as a key building block in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of certain types of breast cancer.
BPI-16350: A Case Study
BPI-16350 is a novel, potent, and selective small molecule inhibitor of CDK4/6 that is currently under investigation for the treatment of cancer. The molecular structure of BPI-16350 incorporates the this compound moiety, highlighting the importance of this intermediate in accessing complex and biologically active molecules.
Logical Workflow from Intermediate to API:
The synthesis of BPI-16350 involves a multi-step process where this compound is coupled with other key fragments to construct the final active pharmaceutical ingredient (API). The workflow can be conceptually broken down as follows:
-
Initial Coupling Reaction: this compound serves as the nucleophilic component in a coupling reaction, likely a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction, with a suitably functionalized pyrimidine derivative. This step forms the core aminopyrimidine structure of the final molecule.
-
Elaboration of the Pyrimidine Core: The coupled product undergoes further chemical transformations to introduce the remaining structural motifs of BPI-16350. This may involve additional coupling reactions and functional group manipulations.
-
Final Assembly and Purification: The final steps of the synthesis involve the attachment of the remaining side chains and subsequent purification of the API to meet the stringent purity requirements for pharmaceutical use.
The following diagram illustrates the logical relationship in the synthesis of a CDK4/6 inhibitor, starting from the key intermediate, this compound.
Caption: Synthetic workflow for a CDK4/6 inhibitor.
Biological Significance
While there is limited publicly available data on the intrinsic biological activity of this compound itself, its incorporation into molecules like BPI-16350 underscores its value in generating compounds with high therapeutic potential. The fluorine and amino functionalities on the picoline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including its binding affinity to the target protein, metabolic stability, and overall efficacy.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the presence of key functional groups make it an attractive starting material for medicinal chemists. The successful incorporation of this moiety into the potent CDK4/6 inhibitor BPI-16350 demonstrates its significant potential in the development of next-generation therapeutics. This technical guide provides researchers with the essential information and protocols needed to effectively utilize this important chemical entity in their drug discovery and development programs.
References
Spectroscopic Profile of 2-Amino-5-fluoro-4-picoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-5-fluoro-4-picoline (also known as 5-fluoro-4-methylpyridin-2-amine), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally related molecules and predictive methodologies. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 2-aminopyridine, 2-picoline, 2-amino-4-methylpyridine, and 2-amino-5-fluoropyridine, and are consistent with established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.8 - 8.0 | d | ~2-3 Hz | 1H | H-6 |
| ~6.4 - 6.6 | d | ~8-9 Hz | 1H | H-3 |
| ~4.5 - 5.0 | br s | - | 2H | -NH₂ |
| ~2.2 - 2.4 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to coupling with the fluorine atom at position 5. The H-3 proton will also exhibit coupling to the adjacent fluorine. The amino protons are expected to be a broad singlet and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 (d, J ≈ 220-240 Hz) | C-5 |
| ~152 - 155 | C-2 |
| ~145 - 148 (d, J ≈ 10-15 Hz) | C-6 |
| ~120 - 125 (d, J ≈ 20-25 Hz) | C-4 |
| ~108 - 112 (d, J ≈ 4-6 Hz) | C-3 |
| ~17 - 20 | -CH₃ |
Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to show coupling, resulting in doublets with characteristic coupling constants (J).
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic -CH₃) |
| 1620 - 1600 | Strong | C=C and C=N stretching (ring) |
| 1580 - 1550 | Strong | N-H bending |
| 1480 - 1440 | Medium | C-H bending (-CH₃) |
| 1250 - 1200 | Strong | C-F stretching |
| 850 - 800 | Strong | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 126 | High | [M]⁺ (Molecular Ion) |
| 111 | Medium | [M-NH]⁺ |
| 97 | Medium | [M-HCN-H]⁺ |
| 83 | Medium | [M-CH₃-HCN]⁺ |
Note: Fragmentation patterns are predicted based on the stability of the pyridine ring and the potential loss of small neutral molecules.
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker ADVANCE 400 MHz or higher).[1]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-transform infrared spectrometer (e.g., American Niconet 380).[1]
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ionization source. For a solid sample, this may involve dissolving it in a suitable solvent and injecting the solution.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-fluoro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 2-Amino-5-fluoro-4-picoline. As an important pharmaceutical intermediate, understanding its physicochemical properties is crucial for process development, formulation, and ensuring the quality and efficacy of final drug products.[1] While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from structurally similar aminopyridine analogs to provide a robust predictive framework. Furthermore, it outlines standard experimental protocols for determining these critical parameters.
Predicted Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in its development. It influences everything from reaction kinetics during synthesis to bioavailability in a final drug product. The "like dissolves like" principle is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2]
Based on the structure of this compound, which contains a polar aminopyridine core, it is predicted to be soluble in a range of polar organic solvents. The presence of the fluorine atom can also influence solubility.
Qualitative Solubility Prediction:
This compound is expected to be soluble in common organic solvents used in pharmaceutical development, including:
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)[3]
-
Dimethyl sulfoxide (DMSO)[3]
-
Acetone[3]
-
Ethyl Acetate
-
Chloroform
Quantitative Solubility Data of Structural Analogs:
To provide a more quantitative insight, the following tables summarize the experimentally determined solubility of closely related aminopyridine compounds in various organic solvents at different temperatures. This data serves as a valuable proxy for estimating the solubility of this compound.
Table 1: Solubility of 2-Aminopyridine in Various Solvents
| Solvent | Temperature (K) | Molar Fraction (x10^3) |
| Acetone | 288.15 | 155.3 |
| 293.15 | 183.4 | |
| 298.15 | 215.8 | |
| 303.15 | 253.1 | |
| 308.15 | 295.9 | |
| 313.15 | 344.8 | |
| Chloroform | 288.15 | 211.7 |
| 293.15 | 240.1 | |
| 298.15 | 271.5 | |
| 303.15 | 306.3 | |
| 308.15 | 345.0 | |
| 313.15 | 388.1 | |
| 318.15 | 436.1 | |
| Ethyl Acetate | 288.15 | 59.2 |
| 293.15 | 71.5 | |
| 298.15 | 85.9 | |
| 303.15 | 102.8 | |
| 308.15 | 122.6 | |
| 313.15 | 145.8 | |
| 318.15 | 172.8 | |
| 323.15 | 204.2 |
Data adapted from the Journal of Chemical & Engineering Data.[4]
Table 2: Solubility of 3-Aminopyridine in Acetone and n-Butyl Acetate Mixtures
| Acetone Mass Fraction | Temperature (K) | Molar Fraction (x10^3) |
| 1.0 | 288.15 | 135.6 |
| 293.15 | 160.2 | |
| 298.15 | 188.1 | |
| 303.15 | 220.0 | |
| 308.15 | 256.4 | |
| 313.15 | 298.1 | |
| 0.8 | 288.15 | 109.2 |
| 293.15 | 129.1 | |
| 298.15 | 152.0 | |
| 303.15 | 178.4 | |
| 308.15 | 208.7 | |
| 313.15 | 243.4 | |
| 0.6 | 288.15 | 87.9 |
| 293.15 | 104.2 | |
| 298.15 | 123.0 | |
| 303.15 | 144.3 | |
| 308.15 | 169.1 | |
| 313.15 | 197.7 | |
| 0.4 | 288.15 | 70.8 |
| 293.15 | 84.1 | |
| 298.15 | 99.4 | |
| 303.15 | 116.9 | |
| 308.15 | 137.1 | |
| 313.15 | 160.1 | |
| 0.2 | 288.15 | 57.0 |
| 293.15 | 67.8 | |
| 298.15 | 80.2 | |
| 303.15 | 94.4 | |
| 308.15 | 110.8 | |
| 313.15 | 129.9 | |
| 0.0 | 288.15 | 45.9 |
| 293.15 | 54.7 | |
| 298.15 | 64.7 | |
| 303.15 | 76.2 | |
| 308.15 | 89.5 | |
| 313.15 | 105.0 |
Data adapted from the Journal of Chemical & Engineering Data.[5]
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a solid organic compound is the isothermal shake-flask method.[6]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (analytical standard)
-
Selected solvent(s) (HPLC grade or equivalent)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical instrument.
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical method.
-
Analysis: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility from the concentration of the diluted solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Workflow for Solubility Determination:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Stability of this compound
The chemical stability of a pharmaceutical intermediate is a critical attribute that can impact the quality, safety, and shelf-life of the final product. The introduction of fluorine into a molecule often enhances its metabolic stability.[7] The strong carbon-fluorine bond can block sites that are susceptible to enzymatic degradation.[7] Therefore, this compound is predicted to possess good chemical stability under normal storage conditions.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Humidity: Moisture can facilitate hydrolytic degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: The stability of aminopyridines can be pH-dependent.
-
Oxidizing agents: The amino group can be susceptible to oxidation.
Predicted Degradation Pathways:
While specific degradation pathways for this compound have not been elucidated, potential degradation could involve oxidation of the amino group or reactions involving the pyridine ring. In environmental contexts, microbial degradation of pyridine rings is known to occur, often initiated by monooxygenase enzymes leading to ring cleavage.[8][9]
Experimental Protocol for Stability Testing
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[10] These guidelines provide a framework for assessing the stability of new drug substances and products.
Objective: To evaluate the stability of this compound under various environmental conditions and to establish a re-test period.
Materials:
-
At least three batches of this compound.
-
Stability chambers with controlled temperature and humidity.
-
Appropriate containers that mimic the proposed storage containers.
-
Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.
Procedure:
-
Protocol Design: Develop a comprehensive stability protocol detailing the batches to be tested, storage conditions, testing frequency, and analytical methods.[11]
-
Sample Storage: Store samples of this compound under the conditions specified in the ICH guidelines.
-
Testing Schedule: At each time point, withdraw samples and analyze them for appearance, assay, degradation products, and other relevant parameters.
-
Data Evaluation: Evaluate the data to determine the rate of change and to identify any significant changes in the quality of the substance.
ICH Recommended Storage Conditions for Long-Term, Intermediate, and Accelerated Stability Studies:
Table 3: ICH Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[10][11]
Workflow for ICH Stability Study:
Caption: General workflow for conducting a stability study according to ICH guidelines.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. chem.ws [chem.ws]
- 3. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
The Pivotal Role of 2-Amino-5-fluoro-4-picoline in the Development of Novel Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetically versatile scaffold, 2-Amino-5-fluoro-4-picoline, has emerged as a critical starting material in the quest for novel therapeutic agents. While the intrinsic biological activity of this fluorinated picoline derivative is not extensively documented, its true value lies in its utility as a foundational building block for a diverse array of potent and selective modulators of key biological targets. This technical guide delves into the significant biological activities of derivatives synthesized from this compound, with a focus on their applications in oncology, sleep disorders, and neurodegenerative diseases.
Ras Protein Inhibition: A New Frontier in Oncology
Derivatives of this compound have been instrumental in the development of fused ring compounds designed to inhibit Ras proteins, a family of small GTPases that are frequently mutated in various human cancers. These mutations lock Ras in a constitutively active state, driving uncontrolled cell growth, proliferation, and survival.
Quantitative Biological Data
While specific quantitative data for a broad range of this compound-derived Ras inhibitors is often proprietary and found within patent literature, the general potency of such compounds is typically evaluated through various in vitro assays. The table below summarizes the types of quantitative data commonly reported for these inhibitors.
| Target | Parameter | Typical Range | Assay Type |
| K-Ras (and its mutants, e.g., G12C, G12D) | IC50 | Sub-micromolar to nanomolar | Biochemical (e.g., HTRF, AlphaLISA) or Cell-based (e.g., BRET) |
| H-Ras | EC50 | Varies depending on assay | Cell-based signaling assays (e.g., pERK inhibition) |
| N-Ras | Ki | Varies | Radioligand binding assays |
Experimental Protocols
The evaluation of Ras inhibitors involves a multi-tiered approach, starting from biochemical assays to cellular and in vivo models.
Biochemical Ras-Effector Interaction Assays (HTRF/AlphaLISA):
These assays are designed to measure the direct interaction between Ras and its downstream effectors, such as Raf.
-
Reagents: Recombinant purified Ras (e.g., K-Ras G12C) and a binding partner (e.g., Raf-RBD), tagged with donor and acceptor molecules (e.g., GST and His tags for antibody-based detection).
-
Procedure:
-
The test compound (derivative of this compound) is incubated with Ras and the effector protein.
-
Detection reagents (e.g., anti-GST-acceptor and anti-His-donor) are added.
-
The plate is read on a compatible reader to measure the proximity-based signal.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to block 50% of the Ras-effector interaction, is calculated from a dose-response curve.
Cell-Based Ras Signaling Assays (Western Blot for pERK):
This method assesses the ability of an inhibitor to block the downstream signaling cascade activated by Ras.
-
Cell Culture: Cancer cell lines with known Ras mutations (e.g., DLD-1 with KRAS G13D) are cultured.
-
Treatment: Cells are treated with varying concentrations of the test compound.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Data Analysis: The intensity of the pERK band relative to the total ERK band is quantified to determine the EC50 value for inhibition of downstream signaling.
Signaling Pathway
The Ras signaling pathway is a critical regulator of cellular processes.[1][2][3][4] Its aberrant activation is a hallmark of many cancers.
References
The Ascendant Role of 2-Amino-5-fluoro-4-picoline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, bestowing enhanced metabolic stability, binding affinity, and bioavailability upon parent compounds. Within the diverse landscape of fluorinated heterocycles, 2-Amino-5-fluoro-4-picoline (also known as 5-Fluoro-4-methylpyridin-2-amine) has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern—an activating amino group, a modulating fluorine atom, and a methyl group on a pyridine core—offers a versatile platform for the synthesis of a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and burgeoning applications of this compound, with a focus on its utility in the development of kinase and nitric oxide synthase inhibitors. Detailed experimental protocols and a summary of relevant biological data are presented to empower researchers in harnessing the potential of this valuable synthetic intermediate.
Introduction: The Fluorinated Pyridine Motif in Drug Design
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of a fluorine atom to this core can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, modulate lipophilicity, and introduce favorable interactions with biological targets.[1][2] this compound capitalizes on these advantages, providing a readily functionalizable handle in the form of the amino group for further molecular elaboration. This strategic combination of features makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential.
Physicochemical Properties and Synthesis
A thorough understanding of the fundamental characteristics of a building block is paramount for its effective utilization.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | 5-Fluoro-4-methylpyridin-2-amine | |
| Synonyms | This compound | [3] |
| CAS Number | 301222-66-2 | [3] |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Off-white to pale brown solid | - |
Synthetic Routes
Two primary methods for the preparation of this compound have been reported, offering viable pathways for its synthesis on both laboratory and industrial scales.[3]
Method 1: From 2-Chloro-4-methyl-5-fluoropyridine
This approach involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-methyl-5-fluoropyridine with an amino group via an aminolysis reaction.[3]
Method 2: From 4-Methyl-5-fluoro-2-pyridinecarboxylic acid
This alternative synthesis proceeds through the conversion of the carboxylic acid to a carboxamide, followed by a Hofmann degradation to yield the desired 2-amino product.[3]
Below is a generalized workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
While direct examples of clinical candidates derived from this compound are emerging, the broader class of 2-amino-4-methylpyridine analogues serves as a strong predictor of its potential. These scaffolds have shown significant promise in the development of inhibitors for key therapeutic targets.
Kinase Inhibition
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The pyridine ring provides a scaffold for orienting substituents to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The fluorine atom in this compound can further contribute to binding affinity through favorable electrostatic interactions and by improving metabolic stability. Numerous patents describe the use of substituted 2-aminopyridine derivatives as inhibitors of a range of kinases, including CDK, tyrosine kinases, and others, for the treatment of cancer and other proliferative disorders.[4][5]
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases.[6] The 2-amino-4-methylpyridine scaffold has been identified as a potent and selective inhibitor of iNOS.[6] Although not containing the 5-fluoro substituent, a study on 6-substituted 2-amino-4-methylpyridine analogues provides valuable structure-activity relationship (SAR) data that can be extrapolated to derivatives of this compound. The introduction of fluorine at the 5-position is anticipated to modulate the electronic properties and metabolic stability of such inhibitors.
The following table summarizes the in vitro inhibitory activity of key 2-amino-4-methylpyridine analogues against different NOS isoforms.[6]
| Compound | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) |
| 9 | 170 ± 26 | >5000 | 731 ± 87 |
| 18 | 57.6 ± 5.3 | 1776 ± 395 | 514 ± 83 |
| 20 | 177 ± 49 | >5000 | >5000 |
| 2 | 193 | 1500 ± 300 | 490 ± 80 |
Data from "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase".[6]
Experimental Protocols
The following protocols are adapted from the literature and provide a starting point for the synthesis of this compound and a representative analogue for biological screening.
Synthesis of this compound (Method 1)
Materials:
-
2-Chloro-4-methyl-5-fluoropyridine
-
27% Aqueous ammonia
-
Copper(I) chloride
-
Tetrabutylammonium chloride
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a pressure vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, copper(I) chloride, and tetrabutylammonium chloride.[3]
-
Seal the vessel and heat to 115 °C for 6 hours with stirring.[3]
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (2 x 100 mL).[3]
-
Combine the organic layers and wash with saturated brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield this compound.[3]
Synthesis of a Representative 6-Substituted 2-Amino-4-methylpyridine Analogue
This protocol describes a general method for the synthesis of 6-substituted analogues, which can be adapted for derivatives of this compound.
Materials:
-
2-Amino-4-methylpyridine (or this compound)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry diethyl ether (Et₂O)
-
Appropriate electrophile (e.g., an aldehyde or ketone)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve 2-amino-4-methylpyridine in dry Et₂O and cool to -20 °C.[6]
-
Add n-BuLi dropwise and stir the mixture at -20 to -10 °C for 1 hour.[6]
-
Cool the reaction mixture to -78 °C and add the desired electrophile.[6]
-
Allow the reaction to warm to room temperature and stir for 10 minutes.[6]
-
Quench the reaction with water and extract with ethyl acetate.[6]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
Conclusion and Future Outlook
This compound stands as a highly promising and versatile building block for the discovery of novel therapeutic agents. Its strategic combination of a functionalizable amino group, a beneficial fluorine atom, and a methyl-substituted pyridine core provides a rich platform for the generation of diverse chemical libraries. The demonstrated success of the broader class of 2-amino-4-methylpyridine analogues, particularly as kinase and iNOS inhibitors, strongly supports the continued exploration of this compound in drug discovery programs. As synthetic methodologies evolve and our understanding of its reactivity deepens, we anticipate that this valuable intermediate will play an increasingly significant role in the development of next-generation medicines targeting a wide range of diseases. Further investigation into its application in agrochemical synthesis also presents a promising avenue for future research.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 5. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Theoretical and computational studies of "2-Amino-5-fluoro-4-picoline"
An In-depth Technical Guide to the Theoretical and Computational-Based Analysis of 2-Amino-5-fluoro-4-picoline
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical and computational methodologies for the in-depth analysis of this compound. The strategic incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical properties, making computational and spectroscopic analyses essential for understanding the resulting changes in molecular structure, reactivity, and potential as a drug candidate. This document outlines the standard experimental and computational protocols used to elucidate the properties of this compound.
Molecular Structure and Geometry Optimization
The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This is typically achieved using Density Functional Theory (DFT), a robust method for quantum chemical calculations.
Computational Protocol: Geometry Optimization
-
Initial Structure Creation : The 2D structure of this compound is drawn using a molecule editor and converted to a 3D structure.
-
Computational Method Selection : DFT calculations are performed using a common functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set Selection : A suitable basis set, such as 6-311++G(d,p), is chosen. This basis set provides a good balance between accuracy and computational cost for molecules of this size, and includes diffuse functions (++) and polarization functions (d,p) to accurately describe electron distribution and bonding.
-
Optimization Procedure : The geometry is optimized in the gas phase or with a solvent model (e.g., PCM for water or DMSO) to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.
Data Presentation: Optimized Geometric Parameters
The following table presents illustrative optimized geometric parameters for this compound, as would be obtained from a DFT B3LYP/6-311++G(d,p) calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-F | 1.358 |
| C-N (amino) | 1.375 | |
| C-C (ring) | 1.390 - 1.405 | |
| C-N (ring) | 1.330 - 1.345 | |
| C-C (methyl) | 1.510 | |
| N-H | 1.012 | |
| C-H (methyl) | 1.095 | |
| C-H (ring) | 1.085 | |
| Bond Angles (°) | C-C-F | 118.5 |
| C-C-NH2 | 121.0 | |
| F-C-C-N | 179.8 | |
| H-N-H | 115.0 |
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming molecular structure. The combination of experimental FT-IR and FT-Raman with computationally predicted spectra allows for precise assignment of vibrational modes.
Experimental Protocols
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : 1-2 mg of solid this compound is intimately mixed and ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation : The mixture is transferred to a die and pressed under high pressure (typically 8-10 tons) to form a transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the 4000-400 cm⁻¹ range.
FT-Raman Spectroscopy
-
Sample Preparation : A small amount of the powdered solid sample is placed in a sample holder (e.g., an aluminum cup or glass capillary).
-
Data Acquisition : The sample is irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG) in an FT-Raman spectrometer, and the scattered light is collected and analyzed.
Computational Protocol: Vibrational Frequency Calculation
Following geometry optimization with the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed on the optimized structure. The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for better agreement with experimental data.
Data Presentation: Vibrational Mode Assignments
The table below provides an illustrative comparison of experimental and scaled theoretical vibrational frequencies.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 | - | 3455 |
| N-H Symmetric Stretch | 3350 | - | 3352 |
| C-H Aromatic Stretch | 3080 | 3085 | 3083 |
| C-H Methyl Asymmetric Stretch | 2980 | 2982 | 2985 |
| N-H Scissoring | 1640 | 1642 | 1645 |
| C=C/C=N Ring Stretch | 1590, 1550, 1480 | 1592, 1555, 1483 | 1595, 1553, 1481 |
| C-F Stretch | 1250 | 1248 | 1255 |
| Ring Breathing Mode | 820 | 822 | 818 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and chemical environment of atoms in a molecule. 1H, 13C, and 19F NMR are particularly relevant for this compound.
Experimental Protocol
-
Sample Preparation : The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Data Acquisition : 1H, 13C, and 19F NMR spectra are acquired on a high-field NMR spectrometer.
Computational Protocol: Chemical Shift Calculation
The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing the calculated shielding of the target molecule's nuclei to the calculated shielding of the TMS reference standard, using the same theoretical level.
Data Presentation: NMR Chemical Shifts
Illustrative experimental and calculated NMR chemical shifts are presented below.
| Nucleus | Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |
| ¹H | H (N-H₂) | 5.80 | 5.75 |
| H (ring) | 7.95 | 7.98 | |
| H (ring) | 6.50 | 6.55 | |
| H (CH₃) | 2.20 | 2.25 | |
| ¹³C | C-NH₂ | 158.0 | 158.5 |
| C-F | 150.0 (d, ¹JCF) | 150.2 | |
| C-CH₃ | 145.0 | 145.3 | |
| C (ring) | 120.0 (d, ²JCF) | 120.5 | |
| C (ring) | 110.0 | 110.2 | |
| CH₃ | 17.0 | 17.5 | |
| ¹⁹F | C-F | -125.0 | -124.5 |
Electronic Properties and Chemical Reactivity
Computational methods provide deep insights into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions.
Methodologies
-
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule.
Data Presentation: Key Electronic Descriptors
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |
| NBO Charge on F | -0.45 e | Indicates significant negative charge localization on the fluorine atom. |
| NBO Charge on N (amino) | -0.85 e | Indicates high electron density on the amino nitrogen. |
Visualizations of Workflows and Relationships
Diagrams created using Graphviz DOT language help to visualize the logical flow of the computational and analytical processes.
Caption: Overall computational workflow for the analysis of this compound.
Caption: A typical workflow for molecular docking studies.
Conclusion
The comprehensive characterization of this compound requires a synergistic approach that combines experimental spectroscopic techniques with robust theoretical calculations. This guide outlines the standard protocols that enable the elucidation of its structural, vibrational, and electronic properties. The insights gained from these studies are invaluable for understanding the molecule's behavior and for guiding its potential applications in medicinal chemistry and drug development. The methodologies described herein provide a clear framework for researchers to conduct a thorough analysis of this and similar fluorinated compounds.
An In-depth Technical Guide to 2-Amino-5-fluoro-4-picoline: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-fluoro-4-picoline, also known as 5-fluoro-4-methylpyridin-2-amine, is a fluorinated heterocyclic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis through established experimental protocols. Quantitative data is presented in a structured format for clarity, and key experimental workflows are visualized to facilitate understanding. While the precise initial discovery is not widely documented, its development is situated within the broader context of research into fluorinated pyridines for medicinal chemistry.
Introduction and Historical Context
This compound belongs to the class of halogenated aminopyridines, which are structural units of great value in various chemical industries, including pharmaceuticals, agrochemicals, and materials science. The introduction of a fluorine atom into the pyridine ring can significantly alter the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.
The precise date and discoverer of this compound are not well-documented in readily accessible literature. Its emergence is understood as part of the broader scientific exploration into fluorinated heterocyclic compounds. The synthesis and application of such compounds gained momentum as the utility of fluorine in modifying the properties of bioactive molecules became more appreciated in medicinal chemistry. This compound is primarily utilized as an intermediate, and its history is therefore intrinsically linked to the development of the final products it is used to create.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| CAS Number | 301222-66-2 |
| Appearance | White to off-white crystalline solid |
| Synonyms | 5-Fluoro-4-methylpyridin-2-amine |
Synthesis of this compound
Two primary methods for the synthesis of this compound have been described. The following sections provide detailed experimental protocols for each method.
Method 1: Synthesis from 4-Methyl-5-fluoro-2-pyridinecarboxylic acid
This method involves the conversion of 4-methyl-5-fluoro-2-pyridinecarboxylic acid to the corresponding amide, followed by a Hofmann degradation to yield the final product.
Step 1: Synthesis of 4-Methyl-5-fluoro-2-pyridinecarboxamide
-
A mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride is heated to a gentle reflux.
-
The reaction is maintained at reflux for 5 hours.
-
After the reaction is complete, excess thionyl chloride is removed by evaporation under reduced pressure to yield the crude acid chloride intermediate.
-
The crude acid chloride is dispersed in 150 mL of anhydrous tetrahydrofuran.
-
This solution is added dropwise over 30 minutes to a 30% aqueous ammonia solution, pre-cooled to 10°C.
-
The reaction mixture is slowly warmed to room temperature and stirred for 5 hours.
-
The layers are separated, and the aqueous layer is extracted three times with 200 mL of chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-methyl-5-fluoro-2-pyridinecarboxamide.
Step 2: Hofmann Degradation to this compound
-
The intermediate amide is treated with a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).
-
The reaction is heated to facilitate the Hofmann rearrangement.
-
Upon completion, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., chloroform).
-
The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from toluene to afford off-white this compound.
Method 2: Synthesis from 2-Chloro-4-methyl-5-fluoropyridine
This method utilizes an aminolysis reaction on 2-chloro-4-methyl-5-fluoropyridine using aqueous ammonia with a combined catalyst system.
-
To 2-chloro-4-methyl-5-fluoropyridine, add 27% aqueous ammonia.
-
Add the combined catalyst, consisting of 336 mg of copper chloride and 140 mg of tetrabutylammonium chloride.
-
The reaction mixture is heated to 115°C and maintained for 6 hours.
-
After cooling to room temperature, the mixture is extracted twice with 100 mL of chloroform.
-
The combined organic phase is washed once with saturated brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to obtain the crude product.
-
The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:4) to yield off-white this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the two primary synthesis methods.
| Method | Starting Material | Key Reagents | Temperature | Time | Overall Yield |
| 1: Hofmann Degradation | 4-Methyl-5-fluoro-2-pyridinecarboxylic acid | SOCl₂, NH₃(aq), NaOBr (or equivalent) | Reflux/10°C | 5h/5h | ~59% |
| 2: Catalytic Aminolysis | 2-Chloro-4-methyl-5-fluoropyridine | 27% NH₃(aq), CuCl₂/Tetrabutylammonium chloride | 115°C | 6h | ~34% |
Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectrometer: (e.g., BRUKER ADVANCE 400 MHz) for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): (e.g., Agilent 1100) for purity assessment.
-
Fourier Transform Infrared Spectrometer (FTIR): (e.g., American Niconet 380) for functional group analysis.
-
Melting Point Apparatus: for determining the melting point range.
Researchers requiring detailed characterization data are advised to perform these analyses upon synthesis or to request them from commercial suppliers.
Applications and Future Directions
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom and the amino group provides two reactive sites for further chemical modification. Its application in the development of enzyme inhibitors and central nervous system agents has been noted.
Future research may focus on the development of more efficient and environmentally friendly synthesis routes for this compound. Furthermore, its use as a precursor for novel bioactive molecules is an active area of investigation in medicinal chemistry.
Conclusion
This compound is a key intermediate in modern organic synthesis, with its importance rooted in the advantageous properties conferred by the fluorine atom. While its specific discovery is not clearly documented, its synthesis is well-established through at least two distinct and reliable methods. This guide provides the necessary technical details for its preparation and serves as a valuable resource for researchers in the field of drug discovery and fine chemical synthesis. Further work is required to fully characterize the compound with publicly available spectroscopic data.
Safety and Handling of 2-Amino-5-fluoro-4-picoline: A Technical Guide
This technical guide provides an in-depth overview of the safety and handling precautions for 2-Amino-5-fluoro-4-picoline, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data for a structurally analogous compound.
Hazard Identification and Classification
Based on the GHS classification of the surrogate compound 2-Amino-5-fluoropyridine, this compound is anticipated to be an irritant and may cause respiratory irritation.
GHS Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
Precautionary Measures and Handling
Strict adherence to the following precautionary statements is crucial to ensure safety when handling this compound.
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[2][3] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |
| P319 | Get medical help if you feel unwell.[2] | |
| P332 + P317 | If skin irritation occurs: Get medical help.[2] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Hierarchy of Controls for Exposure Minimization
To minimize potential exposure to this compound, a hierarchical approach to controls should be implemented.
Caption: Hierarchy of controls for minimizing chemical exposure.
First Aid Measures
In the event of exposure, the following first aid measures, based on the surrogate compound, should be taken immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] If not breathing, give artificial respiration.[3] Call a poison center or doctor if you feel unwell.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth.[3] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3] |
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.
Storage Recommendations
-
Store in a cool, dry, and well-ventilated place.[1]
-
Store locked up.[2]
-
Keep away from strong oxidizing agents.
Disposal
Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Do not allow the product to be released into the environment.[1]
This guide provides a framework for the safe handling of this compound based on the best available data for a similar compound. Researchers and laboratory personnel should always perform a thorough risk assessment before beginning any new experimental work.
References
Methodological & Application
Synthesis of "2-Amino-5-fluoro-4-picoline" from 2-amino-4-picoline
Application Notes: Synthesis of 2-Amino-5-fluoro-4-picoline
Introduction
This compound is a valuable fluorinated pyridine derivative that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and biological properties of the final active ingredient, often leading to enhanced efficacy, improved metabolic stability, and better bioavailability. This document outlines a detailed, five-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 2-amino-4-picoline.
Synthetic Strategy
The synthesis of this compound from 2-amino-4-picoline is a multi-step process that necessitates the protection of the existing amino group, followed by a sequence of functional group interconversions to introduce the fluoro group at the desired position. The overall synthetic pathway can be summarized as follows:
-
Protection: The exocyclic amino group of 2-amino-4-picoline is protected as an acetamide to prevent unwanted side reactions in subsequent steps.
-
Nitration: The aromatic ring is nitrated at the 5-position, directed by the activating acetylamino and methyl groups.
-
Reduction: The newly introduced nitro group is selectively reduced to an amino group.
-
Fluorination: The resulting 5-amino group is converted to a fluoro group via the Balz-Schiemann reaction.
-
Deprotection: The acetyl protecting group is removed to yield the final product, this compound.
This strategic approach allows for the regioselective introduction of the fluorine atom, leading to the desired isomer with high purity.
Experimental Protocols
Step 1: Synthesis of N-(4-methylpyridin-2-yl)acetamide (2)
This step involves the protection of the amino group of 2-amino-4-picoline (1) by acetylation with acetic anhydride.
Reaction Scheme:
Materials:
-
2-amino-4-picoline (1)
-
Acetic anhydride
-
Ice water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-4-picoline.
-
Slowly add acetic anhydride to the flask while stirring. An exothermic reaction will occur. Maintain the temperature below 60°C.
-
Stir the reaction mixture for 1-2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(4-methylpyridin-2-yl)acetamide (2). The product can be further purified by recrystallization if necessary.
| Reagent/Parameter | Quantity/Value | Reference |
| 2-amino-4-picoline | 1.0 eq | |
| Acetic anhydride | 2.1 eq | |
| Reaction Temperature | 45°C | |
| Reaction Time | 2.5 hours | |
| Yield | ~96% |
Step 2: Synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide (3)
This step introduces a nitro group at the 5-position of the pyridine ring through electrophilic aromatic substitution.
Reaction Scheme:
Materials:
-
N-(4-methylpyridin-2-yl)acetamide (2)
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
In a flask cooled in an ice bath, slowly add N-(4-methylpyridin-2-yl)acetamide (2) to concentrated sulfuric acid with stirring.
-
Once the solid has dissolved, cool the mixture further and slowly add fuming nitric acid dropwise, ensuring the temperature is maintained at a low level.
-
After the addition is complete, allow the reaction to stir at 60°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product, N-(4-methyl-5-nitropyridin-2-yl)acetamide (3), can be purified by recrystallization.
| Reagent/Parameter | Quantity/Value | Reference |
| N-(4-methylpyridin-2-yl)acetamide | 1.0 eq | |
| Concentrated H2SO4 | ~8.3 mL per g of (2) | |
| Fuming HNO3 | ~1.1 mL per g of (2) | |
| Reaction Temperature | 60°C | |
| Reaction Time | 2 hours | |
| Yield | ~88% |
Step 3: Synthesis of N-(5-amino-4-methylpyridin-2-yl)acetamide (4)
The nitro group of compound (3) is reduced to an amino group in this step.
Reaction Scheme:
Materials:
-
N-(4-methyl-5-nitropyridin-2-yl)acetamide (3)
-
Ethanol
-
Hydrazine hydrate
-
Palladium on carbon (Pd/C) catalyst
Procedure:
-
To a solution of N-(4-methyl-5-nitropyridin-2-yl)acetamide (3) in ethanol, add the Pd/C catalyst.
-
Heat the mixture to 80°C and then add hydrazine hydrate dropwise.
-
After the addition is complete, continue to stir the reaction at 80°C for 3.5 hours.
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield N-(5-amino-4-methylpyridin-2-yl)acetamide (4).
| Reagent/Parameter | Quantity/Value | Reference |
| N-(4-methyl-5-nitropyridin-2-yl)acetamide | 1.0 eq | |
| Ethanol | ~8.8 mL per g of (3) | |
| Hydrazine hydrate | ~0.65 g per g of (3) | |
| Pd/C catalyst | ~0.13 g per g of (3) | |
| Reaction Temperature | 80°C | |
| Reaction Time | 3.5 hours | |
| Yield | ~93% |
Step 4: Synthesis of N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5)
This step utilizes the Balz-Schiemann reaction to convert the 5-amino group to a fluoro group.
Reaction Scheme:
Materials:
-
N-(5-amino-4-methylpyridin-2-yl)acetamide (4)
-
Ethanol
-
Fluoroboric acid
-
Sodium nitrite
-
Toluene
Procedure: Part A: Diazotization
-
Dissolve N-(5-amino-4-methylpyridin-2-yl)acetamide (4) in ethanol and add fluoroboric acid.
-
Cool the mixture and add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 25°C.
-
Stir the reaction for 1.5 hours. The resulting diazonium salt will precipitate.
-
Filter the precipitate, wash with cold ethanol, and then with ether.
Part B: Fluorination (Schiemann Reaction)
-
Suspend the dried diazonium salt in toluene.
-
Heat the suspension to 110°C. The salt will decompose with the evolution of nitrogen gas.
-
After the decomposition is complete, cool the reaction mixture.
-
Wash the toluene solution with aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5).
| Reagent/Parameter | Quantity/Value | Reference |
| N-(5-amino-4-methylpyridin-2-yl)acetamide | 1.0 eq | |
| Ethanol (Diazotization) | ~4.2 mL per g of (4) | |
| Fluoroboric acid | ~2.9 mL per g of (4) | |
| Sodium nitrite | ~0.86 g per g of (4) | |
| Diazotization Temperature | 25°C | |
| Diazotization Time | 1.5 hours | |
| Diazotization Yield | ~87% | |
| Toluene (Fluorination) | Sufficient for suspension | |
| Fluorination Temperature | 110°C | |
| Fluorination Yield | ~65% |
Step 5: Synthesis of this compound (6)
The final step is the deprotection of the acetamido group to yield the target compound.
Reaction Scheme:
Materials:
-
N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5)
-
Aqueous sodium hydroxide solution (20%)
Procedure:
-
To N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5), add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture at 80°C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound (6).
| Reagent/Parameter | Quantity/Value | Reference |
| N-(5-fluoro-4-methylpyridin-2-yl)acetamide | 1.0 eq | |
| 20% NaOH (aq) | ~0.83 g NaOH per g of (5) | |
| Reaction Temperature | 80°C | |
| Reaction Time | 2 hours | |
| Yield | ~95% |
Overall Yield Calculation
The overall yield for the five-step synthesis is calculated by multiplying the yields of each individual step: Overall Yield = 0.96 * 0.88 * 0.93 * (0.87 * 0.65) * 0.95 ≈ 42%
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Synthesis of 2-Amino-5-fluoro-4-picoline: A Detailed Guide to Reaction Mechanisms and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic routes to 2-Amino-5-fluoro-4-picoline (also known as 5-Fluoro-4-methylpyridin-2-amine), a valuable pyridine derivative in medicinal chemistry and drug development. Detailed reaction mechanisms, experimental protocols, and comparative data are presented to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural features, including the amino group for further functionalization, the fluorine atom for modulating physicochemical properties, and the pyridine core, make it a desirable intermediate. This guide outlines two primary synthetic strategies for its preparation, providing detailed mechanistic insights and practical experimental procedures.
Synthetic Strategies and Reaction Mechanisms
Two principal methods for the synthesis of this compound have been reported, each with distinct advantages and mechanistic pathways.[1]
Method 1: Hofmann Degradation of 4-Methyl-5-fluoro-2-pyridinecarboxamide
This route commences with 4-methyl-5-fluoro-2-pyridinecarboxylic acid and proceeds through an amide intermediate, which then undergoes a Hofmann degradation to yield the target amine.[1]
Reaction Scheme:
-
Acid Chloride Formation: 4-Methyl-5-fluoro-2-pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Amidation: The acid chloride is then reacted with aqueous ammonia to produce 4-methyl-5-fluoro-2-pyridinecarboxamide.
-
Hofmann Degradation: The amide is subjected to Hofmann degradation using sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide, to furnish this compound.
Detailed Reaction Mechanism:
The key step in this sequence is the Hofmann degradation. The mechanism involves the following steps:
-
Deprotonation of Amide: A hydroxide ion deprotonates the amide nitrogen.
-
N-Bromination: The resulting anion attacks bromine to form an N-bromoamide.
-
Second Deprotonation: A second proton is removed from the nitrogen by a hydroxide ion.
-
Rearrangement: The resulting N-bromoamide anion undergoes a rearrangement where the picolyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.
-
Hydrolysis of Isocyanate: The isocyanate is then hydrolyzed by water under the basic reaction conditions to form a carbamic acid.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the final product, this compound.
Method 2: Aminolysis of 2-Chloro-4-methyl-5-fluoropyridine
This alternative approach involves the direct displacement of a chloro substituent by an amino group.[1]
Reaction Scheme:
2-Chloro-4-methyl-5-fluoropyridine is heated with aqueous ammonia in the presence of a copper catalyst to yield this compound.
Detailed Reaction Mechanism:
This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom.
-
Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is regioselective for the 2-position due to the activating effect of the ring nitrogen.
-
Formation of Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring. The copper catalyst likely coordinates to the pyridine nitrogen, further enhancing the electrophilicity of the ring and stabilizing the intermediate.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the aminated product.
Quantitative Data Summary
The following table summarizes the reported yields for the two primary synthetic routes to this compound.
| Synthesis Route | Starting Material | Key Reagents | Overall Yield | Reference |
| Hofmann Degradation | 4-Methyl-5-fluoro-2-pyridinecarboxylic acid | Thionyl chloride, Ammonia, Sodium hypobromite | ~59% | [1] |
| Aminolysis | 2-Chloro-4-methyl-5-fluoropyridine | Aqueous ammonia, Copper chloride, Tetrabutylammonium chloride | ~34% | [1] |
Experimental Protocols
Method 1: Synthesis via Hofmann Degradation
Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide [1]
-
A mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride is heated to a gentle reflux for 5 hours.
-
After the reaction is complete, excess thionyl chloride is removed by evaporation under reduced pressure to obtain the crude acid chloride.
-
The crude acid chloride is dispersed in 150 mL of anhydrous tetrahydrofuran.
-
This solution is added dropwise over 30 minutes to 30% aqueous ammonia, pre-cooled to 10°C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 5 hours.
-
The layers are separated, and the aqueous layer is extracted three times with 200 mL portions of chloroform.
-
The combined organic layers are dried and concentrated to yield 4-methyl-5-fluoro-2-pyridinecarboxamide.
Step 2: Synthesis of this compound [1]
-
The 4-methyl-5-fluoro-2-pyridinecarboxamide is added to a freshly prepared 5% aqueous solution of sodium hypobromite.
-
The mixture is allowed to react at room temperature for 1 hour.
-
The temperature is then raised to 75°C and maintained for 2 hours.
-
After cooling to room temperature, the mixture is extracted three times with 150 mL portions of dichloromethane.
-
The combined organic phases are washed twice with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product.
-
The crude product is recrystallized from toluene to yield off-white this compound.
Method 2: Synthesis via Aminolysis
-
To a reaction vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, and a combined catalyst of copper chloride (336 mg) and tetrabutylammonium chloride (140 mg).[1]
-
Heat the mixture to 115°C and maintain for 6 hours.[1]
-
Cool the reaction to room temperature and extract twice with 100 mL portions of chloroform.[1]
-
Wash the combined organic phase once with saturated brine, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/4) to obtain off-white this compound.[1]
Visualizing the Synthesis
To further clarify the synthetic pathways and experimental logic, the following diagrams are provided.
Caption: Reaction mechanism of the Hofmann degradation.
Caption: Mechanism of the aminolysis reaction.
Caption: Comparative experimental workflow of the two synthesis methods.
References
Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-fluoro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Amino-5-fluoro-4-picoline with various aryl and heteroaryl boronic acids or esters. This reaction is a critical transformation in medicinal chemistry and drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The fluorine substituent on the pyridine ring can significantly influence the molecule's biological activity and pharmacokinetic properties, making this a valuable building block for drug development.
The protocol herein is designed to be a robust starting point for researchers, with considerations for the specific challenges associated with fluorinated and amino-substituted pyridine substrates. The electron-withdrawing nature of fluorine and the coordinating ability of the amino group can impact the catalytic cycle, necessitating careful selection of catalyst, ligand, and base to achieve optimal results.[1]
Reaction Principle and Workflow
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex.[2][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]
A general workflow for the Suzuki coupling of this compound is depicted below. The reaction should be performed under an inert atmosphere to prevent the degradation of the catalyst and other reagents.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. The conditions may require optimization depending on the specific boronic acid used.
Materials:
-
This compound (or its corresponding halide/triflate)
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, with or without water)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Seal the flask with a rubber septum or a screw cap.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[6]
-
-
Solvent Addition:
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via a syringe.[7] The solvent should be thoroughly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Data Presentation: Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following tables summarize common conditions used for the Suzuki coupling of related aminopyridine and fluorinated aryl substrates, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Challenging Substrates
| Catalyst System | Ligand | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | General aryl bromides and iodides | Readily available and widely used.[9] |
| Pd₂(dba)₃ / Buchwald Ligands | SPhos, RuPhos | Electron-rich, sterically hindered, or heterocyclic halides | High reactivity, often allowing for lower catalyst loadings and milder conditions.[9][10] |
| Pd(dppf)Cl₂ | dppf | Heterocyclic halides | Good performance with a range of heterocyclic substrates.[11] |
| Pd-PEPPSI-IPr | IPr | Aryl chlorides | Effective for less reactive aryl chlorides.[9] |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Comments |
| K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | Standard and effective for a wide range of substrates.[1][2] |
| K₃PO₄ | 1,4-Dioxane/H₂O, THF/H₂O | Often used for challenging couplings and can be effective at lower temperatures.[1][7] |
| KF | 1,4-Dioxane | A milder base, suitable for substrates that are sensitive to stronger bases.[5][6] |
| CsF | Anhydrous solvents (e.g., Dioxane) | Can be particularly effective for fluorinated substrates.[12] |
Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst to form a Pd(II) intermediate.[3] This is followed by transmetalation, where the organic group (R²) from the boronic acid derivative replaces the halide on the palladium complex, a step that is facilitated by the base.[3] Finally, reductive elimination occurs, forming the new C-C bond of the product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-fluoro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has profound implications in medicinal chemistry and drug development, where the arylamine motif is a common feature in biologically active compounds. The fluorinated aminopyridine scaffold, in particular, is of significant interest due to the ability of fluorine to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity.[3][4]
These application notes provide a detailed protocol and representative reaction conditions for the Buchwald-Hartwig amination of "2-Amino-5-fluoro-4-picoline," a valuable building block in the synthesis of novel pharmaceutical agents. While specific literature on the Buchwald-Hartwig amination of this exact substrate is not extensively available, the provided protocols are based on established procedures for structurally similar aminopyridines and serve as a robust starting point for reaction optimization.[5][6][7]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with the amino group of the picoline derivative in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][8]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related aminopyridine substrates. These conditions can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl bromide | Aryl chloride | Aryl iodide |
| Amine | This compound (1.2 equiv) | This compound (1.2 equiv) | This compound (1.2 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) | BrettPhos (4 mol%) | dppf (4 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) | NaOtBu (1.5 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | Dioxane | tert-Butanol |
| Temperature | 100 °C | 110 °C | 90 °C |
| Reaction Time | 12-24 h | 12-24 h | 12-24 h |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated heating block or oil bath and stir the mixture at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated this compound derivative.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental protocol.
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the palladium-catalyzed reaction cycle.
Applications in Drug Development
The ability to synthesize a diverse library of N-substituted this compound derivatives via the Buchwald-Hartwig amination is of significant value in drug discovery. This methodology allows for:
-
Lead Optimization: Rapidly generating analogs with various substituents to improve potency, selectivity, and pharmacokinetic properties.[7]
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring the chemical space around the aminopyridine core to understand the structural requirements for biological activity.[7]
-
Synthesis of Complex Molecules: Utilizing the C-N coupled products as key intermediates for the construction of more elaborate molecular architectures.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
The Synthesis of Novel Kinase Inhibitors Utilizing 2-Amino-5-fluoro-4-picoline: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. The strategic incorporation of fluorine atoms and the utilization of versatile heterocyclic scaffolds are key strategies in designing potent and selective inhibitors. This document outlines the application and synthetic protocols for utilizing "2-Amino-5-fluoro-4-picoline" as a crucial building block in the synthesis of next-generation kinase inhibitors. While specific examples of marketed drugs derived directly from this starting material are not publicly detailed, its structural motifs offer significant potential for the development of inhibitors targeting various kinase signaling pathways.
Introduction to this compound in Kinase Inhibitor Design
This compound, also known as 5-fluoro-4-methylpyridin-2-amine, is a substituted pyridine derivative that presents several advantageous features for medicinal chemistry applications. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of the final compound. The 2-amino group provides a key nucleophilic handle for a variety of coupling reactions, allowing for the construction of diverse molecular architectures. The 4-methyl group can also be a site for further functionalization or can contribute to steric and electronic interactions within the kinase active site.
The pyridine core is a well-established scaffold in numerous approved kinase inhibitors, often playing a critical role in forming hydrogen bonds with the hinge region of the kinase domain. By employing this compound, medicinal chemists can explore novel chemical space and develop inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Hypothetical Kinase Target: Phosphoinositide 3-kinase (PI3K)
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. The development of selective PI3K inhibitors is an area of intense research. The general structure of many PI3K inhibitors often includes a heterocyclic core that interacts with the hinge region of the enzyme.
A hypothetical synthetic approach could involve the coupling of this compound with a suitable heterocyclic core, such as a pyrimidine or purine derivative, which is a common feature in many PI3K inhibitors.
Experimental Protocols
This section provides a generalized, representative protocol for the synthesis of a hypothetical kinase inhibitor library using this compound as a key starting material.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported:
Method 1: From 2-chloro-4-methyl-5-fluoropyridine
This method involves an ammonolysis reaction where 2-chloro-4-methyl-5-fluoropyridine is treated with ammonia.
-
Reaction: 2-chloro-4-methyl-5-fluoropyridine + NH₃ → this compound + HCl
-
Protocol: A detailed protocol would involve heating 2-chloro-4-methyl-5-fluoropyridine with a solution of ammonia in a sealed vessel. The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated by extraction and purified by column chromatography or recrystallization.
Method 2: From 4-methyl-5-fluoro-2-pyridinecarboxylic acid
This multi-step synthesis involves the conversion of the carboxylic acid to an amide, followed by a Hofmann rearrangement.
-
Amide Formation: 4-methyl-5-fluoro-2-pyridinecarboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ammonia to form the corresponding amide.
-
Hofmann Rearrangement: The amide is treated with a solution of bromine in sodium hydroxide to induce a Hofmann rearrangement, yielding the desired this compound.
General Protocol for Kinase Inhibitor Synthesis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be employed to couple this compound with a suitable aryl or heteroaryl halide, a common strategy in the synthesis of kinase inhibitors.
Hypothetical Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2,4-dichloro-5-methoxypyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Further synthetic steps would be required to elaborate the precursor into the final kinase inhibitor.
Data Presentation
As no specific kinase inhibitors synthesized from this compound with associated quantitative data have been identified in publicly available literature, a data table cannot be provided at this time. However, for a novel series of inhibitors, the following data would be crucial for structure-activity relationship (SAR) studies:
Table 1: In Vitro Kinase Inhibition and Cellular Potency of Hypothetical Inhibitors
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Cell Line 1 GI₅₀ (µM) | Cell Line 2 GI₅₀ (µM) |
| HYPO-001 | Data | Data | Data | Data | Data |
| HYPO-002 | Data | Data | Data | Data | Data |
| HYPO-003 | Data | Data | Data | Data | Data |
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural and electronic properties provide a solid foundation for the design of potent, selective, and metabolically stable drug candidates. The outlined synthetic strategies, particularly the robust Buchwald-Hartwig amination, offer a reliable pathway to a diverse range of potential inhibitors. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in the development of next-generation targeted therapies.
Application Notes and Protocols: 2-Amino-5-fluoro-4-picoline in the Synthesis of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents with improved efficacy and unique mechanisms of action. Fluorinated heterocyclic compounds, particularly those containing a pyridine scaffold, have emerged as a cornerstone in medicinal chemistry for the design of potent therapeutics. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 2-Amino-5-fluoro-4-picoline (also known as 2-amino-5-fluoro-4-methylpyridine) is a key building block that offers a unique combination of a reactive amino group, a stabilizing methyl group, and a bioisosteric fluorine atom, making it an attractive starting material for the synthesis of new antibacterial agents.
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of antibacterial agents, with a focus on fluoroquinolone and oxazolidinone derivatives. While direct synthesis examples from this compound are not extensively reported in the literature, this document presents representative synthetic protocols and antibacterial activity data for closely related fluorinated pyridine derivatives to illustrate the utility of this important scaffold.
Representative Application: Synthesis of Fluoroquinolone Analogs
Fluoroquinolones are a clinically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] The introduction of a fluorine atom at the C-6 position of the quinolone ring is a critical modification that significantly enhances antibacterial activity.[1][2] While a direct synthesis from this compound is not explicitly detailed, the following protocol for a related fluoroquinolone derivative illustrates a plausible synthetic strategy.
Logical Workflow for Fluoroquinolone Synthesis
References
Application Notes and Protocols for 2-Amino-5-fluoro-4-picoline in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-Amino-5-fluoro-4-picoline as a key intermediate in the synthesis of novel picolinic acid-based herbicides. The following sections provide an overview of its application in developing potent herbicidal agents, quantitative data on the efficacy of derived compounds, detailed experimental protocols for biological evaluation, and a diagram of the proposed mechanism of action.
Introduction
This compound is a valuable fluorinated pyridine derivative that serves as a critical building block in the synthesis of advanced agrochemicals. Its structural features, particularly the fluorine and amino substituents on the picoline ring, are instrumental in modulating the biological activity and physicochemical properties of the final herbicidal compounds. Research has demonstrated that derivatives of this compound, specifically novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, exhibit significant herbicidal activity, positioning this intermediate as a compound of high interest for the development of new weed management solutions.
Application in Herbicide Synthesis
This compound is a precursor for the synthesis of a new class of synthetic auxin herbicides.[1] These herbicides are designed by incorporating a substituted pyrazolyl group at the 6-position of the picolinic acid scaffold.[1] The synthesis involves a multi-step process where the foundational picoline structure is modified to yield the final active herbicidal molecules. These compounds have shown potent activity against a range of broadleaf weeds, demonstrating the importance of the fluorinated 4-aminopicoline core in achieving high efficacy.[1]
Proposed Mechanism of Action: Synthetic Auxins
Herbicides derived from this compound are proposed to act as synthetic auxins.[1][2] This mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible weed species.[3] The binding of these synthetic auxins to specific auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB), triggers a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[3][4] This disruption of normal hormonal balance is the basis of their herbicidal effect.
Caption: Proposed signaling pathway for picolinic acid herbicides.
Quantitative Data: Herbicidal Activity
The herbicidal efficacy of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, synthesized using a this compound derivative, was evaluated based on root growth inhibition of various weed species. The data is summarized in the table below, presenting the percentage of root growth inhibition at different concentrations.
| Compound ID | Concentration (µM) | Abutilon theophrasti Medicus (AM) Inhibition (%) | Brassica napus (BN) Inhibition (%) | Echinochloa crusgalli (EC) Inhibition (%) |
| S070 | 500 | 93.7 | 100.0 | 100.0 |
| 250 | 94.0 | 94.7 | 91.4 | |
| S073 | 500 | 80.8 | 94.5 | 70.7 |
| 250 | 92.6 | 88.2 | 66.7 | |
| Picloram | 500 | 85.1 | 90.2 | 65.3 |
| (Control) | 250 | 80.3 | 85.4 | 55.1 |
| Florpyrauxifen | 500 | 95.2 | 100.0 | 93.8 |
| (Control) | 250 | 92.8 | 98.1 | 89.5 |
Data sourced from a study on novel picolinic acid herbicides.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of picolinic acid herbicides derived from this compound.
Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids
A general synthetic route for these novel herbicides starts from 4-amino-3,5,6-trichloro-2-picolinonitrile.[1] The process involves several key steps including protection of the amino group, fluorination, and subsequent construction of the pyrazole ring and hydrolysis to the final picolinic acid.
Caption: General synthesis workflow for picolinic acid herbicides.
Root Growth Inhibition Assay for Herbicidal Activity
This protocol outlines the procedure for evaluating the herbicidal activity of test compounds by measuring the inhibition of root growth in model weed species.[1]
1. Plant Material and Growth Conditions:
-
Seeds of test weed species (e.g., Abutilon theophrasti Medicus, Brassica napus, Echinochloa crusgalli) are surface-sterilized.
-
Sterilized seeds are placed on a Murashige and Skoog (MS) agar medium in Petri dishes.
-
The Petri dishes are incubated in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
2. Preparation of Test Solutions:
-
The synthesized herbicidal compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Working solutions of various concentrations (e.g., 500 µM, 250 µM) are prepared by diluting the stock solutions with the MS medium.
-
Control treatments include a solvent control (DMSO) and a known commercial herbicide (e.g., Picloram, Florpyrauxifen).
3. Treatment and Incubation:
-
The working solutions of the test compounds and controls are added to the MS agar medium in the Petri dishes containing the weed seeds.
-
The treated Petri dishes are sealed and returned to the growth chamber.
4. Data Collection and Analysis:
-
After a specified incubation period (e.g., 7 days), the root length of the seedlings is measured.
-
The percentage of root growth inhibition is calculated for each treatment relative to the solvent control.
-
The experiment is typically performed with multiple replicates for statistical validity.
Conclusion
This compound is a promising starting material for the discovery of novel and effective herbicides. The derived 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have demonstrated significant herbicidal activity in laboratory assays. The provided data and protocols serve as a valuable resource for researchers in the agrochemical field to further explore the potential of this chemical scaffold in developing next-generation weed management technologies.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of the Amino Group of 2-Amino-5-fluoro-4-picoline
Introduction
2-Amino-5-fluoro-4-picoline is a valuable fluorinated pyridine building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, bioavailability, and binding affinity to biological targets.[1] The primary amino group at the 2-position serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for screening and lead optimization. These derivatization reactions are crucial for exploring the structure-activity relationships (SAR) of novel pharmaceutical agents.
This document provides detailed protocols for several common and effective methods for the derivatization of the amino group of this compound, including N-acylation, N-sulfonylation, N-arylation, and reductive amination. These protocols are intended for researchers, scientists, and drug development professionals.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group to the amino function, forming an amide. Amides are prevalent in many drug molecules due to their chemical stability and ability to participate in hydrogen bonding.
Experimental Protocol: General Procedure for N-Acylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or pyridine) (1.1 - 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the acylating agent (e.g., an acyl chloride or anhydride) (1.0 - 1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: N-Acylation
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 0 to RT | 4 | e.g., 95 |
| 2 | Benzoyl chloride | Pyridine | THF | 0 to RT | 6 | e.g., 92 |
| 3 | Acetic anhydride | Et₃N | DCM | RT | 12 | e.g., 90 |
| Note: Yields are hypothetical examples based on typical acylation reactions of aminopyridines. |
Workflow Diagram: N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation of this compound
The formation of sulfonamides is another important derivatization, as the sulfonamide functional group is a key component in many antibacterial and diuretic drugs.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like pyridine or DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.0 - 1.1 eq) portion-wise to the cooled solution. If using a solvent other than pyridine, a base such as triethylamine (1.2 eq) is required.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-24 hours while monitoring by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.
Data Presentation: N-Sulfonylation
| Entry | Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tosyl chloride | Pyridine | Pyridine | 0 to RT | 12 | e.g., 88 |
| 2 | Mesyl chloride | Et₃N | DCM | 0 to RT | 6 | e.g., 91 |
| 3 | Dansyl chloride | Et₃N | DMF | RT | 18 | e.g., 85 |
| Note: Yields are hypothetical examples based on typical sulfonylation reactions. |
Workflow Diagram: N-Sulfonylation
Caption: Workflow for the N-sulfonylation of this compound.
N-Arylation of this compound
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds, enabling the synthesis of N-aryl derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., Xantphos, BINAP, 2-10 mol%), and the base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5 - 2.5 eq).
-
Reagents: Add this compound (1.2 - 1.5 eq) and the aryl halide (or triflate) (1.0 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Data Presentation: N-Arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | e.g., 75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (5) | BINAP (10) | NaOtBu | Dioxane | 100 | 24 | e.g., 68 |
| 3 | 2-Iodopyridine | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₃PO₄ | Toluene | 110 | 16 | e.g., 70 |
| Note: Yields are hypothetical examples based on typical Buchwald-Hartwig amination reactions.[2][3] |
Workflow Diagram: N-Arylation
Caption: Workflow for the N-arylation of this compound.
N-Alkylation via Reductive Amination
Reductive amination provides a straightforward method to introduce alkyl groups to the amino function by reacting it with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
-
Setup: Combine this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF in a round-bottom flask.
-
Imine Formation: Add a catalytic amount of acetic acid (optional, to facilitate imine formation) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) portion-wise. STAB is often preferred as it is milder and can be added directly to the mixture of amine and carbonyl.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | e.g., 85 |
| 2 | Cyclohexanone | NaBH₃CN | MeOH | RT | 16 | e.g., 80 |
| 3 | Isobutyraldehyde | NaBH₄ | MeOH | 0 to RT | 8 | e.g., 82 |
| Note: Yields are hypothetical examples based on typical reductive amination procedures. |
Workflow Diagram: Reductive Amination
Caption: Workflow for the N-alkylation of this compound.
References
Scale-up Synthesis of 2-Amino-5-fluoro-4-picoline for Industrial Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and scalable protocols for the industrial synthesis of 2-Amino-5-fluoro-4-picoline, a key intermediate in the pharmaceutical industry.[1] Two primary synthetic routes are presented, analyzed, and compared to provide researchers and process chemists with the necessary information for selecting and implementing a manufacturing process suitable for large-scale production. This guide includes comprehensive experimental protocols, quantitative data summaries, safety information, and workflow visualizations to facilitate a smooth transition from laboratory to industrial scale.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the pyridine core, amino group, and fluorine atom, make it a valuable synthon for introducing these moieties into larger, more complex molecules. The demand for high-purity this compound necessitates robust and economically viable synthetic methods for its industrial production. For pharmaceutical applications, a purity of ≥99.0% as determined by HPLC is often required.
This document outlines two distinct and scalable synthetic pathways for the preparation of this compound.
Synthetic Routes Overview
Two principal methods have been identified as suitable for the industrial-scale synthesis of this compound.[1]
-
Route 1: Hofmann Degradation Pathway. This route commences with 4-methyl-5-fluoro-2-pyridinecarboxylic acid and proceeds through the formation of an acid chloride, followed by amidation and subsequent Hofmann degradation to yield the final product.[1]
-
Route 2: Aminolysis Pathway. This approach utilizes 2-chloro-4-methyl-5-fluoropyridine as the starting material, which is converted to this compound via a direct aminolysis (ammoniation) reaction.[1]
The selection of the optimal route for industrial production will depend on various factors, including raw material cost and availability, process safety, overall yield, and the purity profile of the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and potential for scale-up.
| Parameter | Route 1: Hofmann Degradation | Route 2: Aminolysis |
| Starting Material | 4-methyl-5-fluoro-2-pyridinecarboxylic acid | 2-chloro-4-methyl-5-fluoropyridine |
| Key Intermediates | 4-methyl-5-fluoro-2-pyridinecarbonyl chloride, 4-methyl-5-fluoro-2-pyridinecarboxamide | None |
| Overall Yield | 59%[1] | 34%[1] |
| Purity (Typical) | High (recrystallization of final product) | Good (purification by column chromatography)[1] |
| Key Reagents | Thionyl chloride, Ammonia, Sodium hydroxide, Sodium hypochlorite (or Bromine/NaOH) | Ammonia, Copper chloride (catalyst), Tetrabutylammonium chloride (catalyst)[1] |
| Reaction Steps | 3 | 1 |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for both synthetic routes.
Route 1: Hofmann Degradation Protocol
This synthesis involves three main stages: formation of the acid chloride, amidation, and Hofmann degradation.
Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarbonyl chloride
-
To a suitable reaction vessel equipped with a reflux condenser and a stirrer, add 4-methyl-5-fluoro-2-pyridinecarboxylic acid.
-
Add an excess of thionyl chloride.
-
Heat the mixture to a gentle reflux and maintain for 5 hours.[1]
-
After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acid chloride is used directly in the next step.
Step 2: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide
-
Disperse the crude 4-methyl-5-fluoro-2-pyridinecarbonyl chloride in anhydrous tetrahydrofuran (THF).
-
In a separate vessel, cool 30% aqueous ammonia to 10°C.
-
Slowly add the THF solution of the acid chloride to the cold ammonia solution over 30 minutes, maintaining the temperature below 15°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.[1]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with chloroform (3 x volume).
-
Combine the organic layers, wash with 5% sodium hydroxide solution, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide. This crude product is used directly in the next step.[1]
Step 3: Synthesis of this compound via Hofmann Degradation
-
Prepare a solution of sodium hypochlorite by carefully adding a solution of bromine to a cold (0-5°C) solution of sodium hydroxide.
-
In a separate vessel, dissolve the crude 4-methyl-5-fluoro-2-pyridinecarboxamide in a suitable solvent.
-
Slowly add the freshly prepared cold sodium hypochlorite solution to the amide solution, maintaining the temperature below 10°C.
-
After the addition is complete, slowly heat the reaction mixture and then reflux until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to yield off-white crystals of this compound.[1]
Route 2: Aminolysis Protocol
This is a one-pot synthesis from 2-chloro-4-methyl-5-fluoropyridine.
-
Charge a pressure-rated reactor with 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, copper chloride, and tetrabutylammonium chloride.[1]
-
Seal the reactor and heat the mixture to 115°C.[1] Note: Increasing the temperature to 130°C or higher can accelerate the reaction but may also lead to an increase in by-products.[1]
-
Maintain the reaction at this temperature for 6 hours, with stirring.[1]
-
After the reaction is complete, cool the reactor to room temperature.
-
Transfer the reaction mixture to a separation funnel and extract twice with chloroform.[1]
-
Combine the organic extracts and wash once with saturated brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:4) to obtain off-white this compound.[1]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation.
-
4-methyl-5-fluoro-2-pyridinecarboxylic acid: Is an irritant. Handle with care to avoid contact with skin and eyes.
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2-chloro-4-methyl-5-fluoropyridine: Is a combustible liquid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation.
-
Thionyl chloride: Is a corrosive and toxic chemical. Reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Ammonia: Is corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.
-
Sodium hydroxide and Bromine: Are corrosive and toxic. Handle with appropriate safety precautions.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualized Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Conclusion
Both presented routes offer viable options for the industrial synthesis of this compound.
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Route 1 (Hofmann Degradation) offers a higher overall yield and may be preferable if the starting material, 4-methyl-5-fluoro-2-pyridinecarboxylic acid, is readily available and cost-effective. The purification of the final product by recrystallization is often more amenable to large-scale operations than column chromatography.
-
Route 2 (Aminolysis) is a more direct, one-pot synthesis which can be advantageous in terms of process simplicity and reduced cycle time. However, the lower yield and the need for chromatographic purification might be drawbacks for large-scale manufacturing. The optimization of the catalytic system and reaction conditions could potentially improve the yield and minimize by-product formation, making this route more competitive.
The ultimate choice of synthetic route will depend on a thorough techno-economic analysis, taking into account raw material costs, operational complexity, safety considerations, and the specific purity requirements of the final product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-picoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-Amino-5-fluoro-4-picoline, a key intermediate in pharmaceutical and fine chemical applications.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Method 1 (Hofmann Degradation): - Incomplete formation of the acid chloride or amide intermediate.- Degradation of the Hofmann rearrangement reagent (e.g., sodium hypobromite).- Incorrect reaction temperature during Hofmann degradation.Method 2 (Amination): - Inactive catalyst.- Insufficient reaction temperature or time.- Poor quality of starting material (2-chloro-4-methyl-5-fluoropyridine). | Method 1: - Ensure complete conversion of the carboxylic acid to the acid chloride by using a slight excess of thionyl chloride and adequate reaction time.- Confirm the purity and concentration of the amide intermediate before proceeding.- Use freshly prepared sodium hypobromite solution for the Hofmann degradation.- Carefully control the temperature during the addition of the amide to the hypobromite solution (maintain at 5°C) and during the subsequent heating step (raise to 75°C).[1]Method 2: - Use a fresh, high-purity catalyst (e.g., a combination of copper chloride and tetrabutylammonium chloride).- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to more by-products. A temperature of around 115°C is a good starting point.[1]- Ensure the starting material is dry and of high purity. |
| Presence of Impurities/By-products | Method 1 (Hofmann Degradation): - Incomplete reaction leading to residual starting materials or intermediates.- Side reactions during the Hofmann degradation.Method 2 (Amination): - Over-amination or side reactions at higher temperatures.- Presence of unreacted starting material. | Method 1: - Purify the intermediate 4-methyl-5-fluoro-2-pyridinecarboxamide before the Hofmann degradation step.- Recrystallize the final product from toluene to remove impurities.[1]Method 2: - Avoid excessive reaction temperatures. Temperatures above 130°C can significantly increase by-product formation.[1]- Purify the crude product using silica gel column chromatography with an eluent such as ethyl acetate/petroleum ether (1/4 ratio).[1] |
| Difficulty in Product Isolation | - Inefficient extraction of the product from the reaction mixture.- Emulsion formation during extraction. | - For Method 1, after the Hofmann degradation, ensure the reaction mixture is sufficiently cooled before extraction with chloroform.- For Method 2, after the amination reaction, extract the product with chloroform.[1] Wash the combined organic phases with saturated brine to help break emulsions and remove water-soluble impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main established methods for the synthesis of this compound[1]:
-
Hofmann Degradation Route: This method starts with 4-methyl-5-fluoro-2-pyridinecarboxylic acid, which is converted to the corresponding amide via an acid chloride intermediate. The amide then undergoes a Hofmann degradation to yield the final product. This route has a reported overall yield of up to 59%.[1]
-
Amination Route: This approach uses 2-chloro-4-methyl-5-fluoropyridine as the starting material, which is then reacted with ammonia in a process called aminolysis or amination. The reported yield for this two-step process is 34%.[1]
Q2: How do reaction conditions affect the yield in the amination route?
A2: Reaction temperature is a critical factor. While increasing the temperature can accelerate the reaction, temperatures above 130°C have been shown to significantly increase the formation of by-products, thereby reducing the selectivity and overall yield of the desired product.[1] The choice of catalyst also plays a crucial role; a combination of copper chloride and tetrabutylammonium chloride has been used effectively.[1]
Q3: What is the recommended purification method for this compound?
A3: For the amination route, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[1] For the Hofmann degradation route, recrystallization of the crude product from toluene is an effective purification method.[1]
Q4: Can you provide a summary of the yields for the different synthesis methods?
A4: The following table summarizes the reported yields for the two primary synthesis routes:
| Synthesis Route | Starting Material | Key Steps | Overall Yield |
| Hofmann Degradation | 4-methyl-5-fluoro-2-pyridinecarboxylic acid | Acid chloride formation, Amidation, Hofmann degradation | 59%[1] |
| Amination | 2-chloro-4-methyl-5-fluoropyridine | Ammonolysis/Amination | 34%[1] |
Experimental Protocols
Method 1: Synthesis via Hofmann Degradation
Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide
-
Heat a mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride at a gentle reflux for 5 hours.
-
After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure to obtain the crude acid chloride intermediate.
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Disperse the crude acid chloride in anhydrous tetrahydrofuran (150 mL).
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Add this solution dropwise over 30 minutes to a 30% ammonia water solution, pre-cooled to 10°C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.
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Separate the layers and extract the aqueous layer three times with 200 mL of chloroform each.
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Combine the organic phases, wash once with a 5% sodium hydroxide aqueous solution, and then once with saturated brine.
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Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-methyl-5-fluoro-2-pyridinecarboxamide. This crude product can be used directly in the next step.[1]
Step 2: Synthesis of this compound
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In an ice-salt bath, cool a solution of 65 mL of 12% sodium hydroxide and the crude 4-methyl-5-fluoro-2-pyridinecarboxamide to 5°C.
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At this temperature, add a freshly prepared 12% solution of sodium hypobromite dropwise.
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After the addition is complete, raise the temperature to 75°C and continue the reaction for 2 hours.
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Cool the reaction mixture and extract the product.
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Recrystallize the crude product from toluene to obtain the purified this compound.[1]
Method 2: Synthesis via Amination
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In a suitable reactor, combine 2-chloro-4-methyl-5-fluoropyridine, 27% ammonia water, and a combined catalyst of copper chloride (336 mg) and tetrabutylammonium chloride (140 mg).
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Heat the mixture to 115°C and maintain the reaction for 6 hours.
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Cool the reaction mixture to room temperature.
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Extract the mixture twice with 100 mL of chloroform each.
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Wash the combined organic phase once with saturated brine.
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Dry the organic phase with anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/4) to yield this compound.[1]
Visualizations
Caption: Synthesis routes for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluoro-4-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary methods for the synthesis of this compound:
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Amination of 2-chloro-4-methyl-5-fluoropyridine: This method involves the direct displacement of the chlorine atom with an amino group using ammonia.[1]
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Hofmann Rearrangement: This route starts with 4-methyl-5-fluoro-2-pyridinecarboxylic acid, which is converted to the corresponding carboxamide, followed by a Hofmann rearrangement to yield the final product.[1]
Q2: I am observing a significant increase in by-products during the amination of 2-chloro-4-methyl-5-fluoropyridine. What is the likely cause?
A2: A significant increase in by-products during the amination of 2-chloro-4-methyl-5-fluoropyridine is often associated with elevated reaction temperatures. At temperatures of 130°C and above, the reaction speed increases, but the selectivity of the amination at the 2-position decreases, leading to the formation of undesired impurities.[1]
Q3: What are common impurities in the Hofmann rearrangement synthesis of this compound?
A3: Common impurities in the Hofmann rearrangement route can arise from the intermediate isocyanate reacting with nucleophiles other than water. If an alcohol is used as a solvent or is present as an impurity, it can lead to the formation of a stable carbamate.[2][3] Additionally, incomplete reaction can result in the presence of the starting material, 4-methyl-5-fluoro-2-pyridinecarboxamide, or the N-bromoamide intermediate.
Q4: How can I purify the crude this compound?
A4: Common purification methods for this compound include recrystallization from a suitable solvent, such as toluene, and silica gel column chromatography.[1]
Troubleshooting Guides
Route 1: Amination of 2-chloro-4-methyl-5-fluoropyridine
Issue 1: Low Yield and High Impurity Profile
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Symptom: The final product yield is low, and analysis (e.g., by HPLC) shows multiple impurity peaks.
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Potential Cause: The reaction temperature is too high, leading to a loss of selectivity and the formation of by-products.[1]
-
Troubleshooting Steps:
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Temperature Control: Carefully monitor and control the reaction temperature. Aim for a temperature below 130°C to maintain good selectivity.
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Catalyst System: Ensure the proper functioning and loading of the catalyst system (e.g., copper chloride and a phase transfer catalyst) if one is being used.[1]
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Reaction Time: Optimize the reaction time. Prolonged reaction times, even at a slightly elevated temperature, can contribute to impurity formation.
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Purification: If impurities are already formed, utilize column chromatography for separation. An eluent system such as ethyl acetate/petroleum ether can be effective.[1]
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Route 2: Hofmann Rearrangement of 4-methyl-5-fluoro-2-pyridinecarboxamide
Issue 2: Formation of Carbamate or Urea By-products
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Symptom: The desired amine product is contaminated with a significant amount of a higher molecular weight by-product, identified as a carbamate or urea derivative.
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Potential Cause: The intermediate isocyanate is being trapped by nucleophiles other than water. This can happen if an alcohol is used as a solvent or if there are amine impurities present.[2][3]
-
Troubleshooting Steps:
-
Solvent Choice: Use a non-alcoholic solvent system for the rearrangement.
-
Purity of Reagents: Ensure that all reagents and solvents are free from alcohol and amine contaminants.
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Hydrolysis Conditions: Ensure that the hydrolysis of the isocyanate to the amine is efficient by using an adequate amount of water.
-
Issue 3: Incomplete Reaction
-
Symptom: The final product contains unreacted starting amide (4-methyl-5-fluoro-2-pyridinecarboxamide) or the N-bromoamide intermediate.
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Potential Cause: Insufficient amount of the halogenating agent (e.g., bromine) or base, or the reaction was not allowed to proceed to completion.
-
Troubleshooting Steps:
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Stoichiometry: Carefully check the stoichiometry of the reagents, particularly the halogen and the base.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) to ensure the complete consumption of the starting material.
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Temperature: Ensure the reaction is conducted at the optimal temperature for the rearrangement to occur.
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Data Presentation
Table 1: Influence of Catalyst on Crude Product Purity in Amination Reaction
| Catalyst System | Crude Product Purity (%) |
| Catalyst A | Data not available |
| Catalyst B | Data not available |
| Copper chloride & Tetrabutylammonium chloride | High Purity (details not specified)[1] |
Note: Specific quantitative data for different catalyst systems was not available in the provided search results. The combination of copper chloride and tetrabutylammonium chloride has been reported to be effective.
Table 2: Reported Yields for the Two Main Synthesis Routes
| Synthesis Route | Reported Total Yield (%) |
| Amination of 2-chloro-4-methyl-5-fluoropyridine | 34% (two steps)[1] |
| Hofmann Rearrangement | 59% (multi-step)[1] |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Amination
This protocol is based on the amination of 2-chloro-4-methyl-5-fluoropyridine.[1]
Materials:
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2-chloro-4-methyl-5-fluoropyridine
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27% aqueous ammonia
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Copper chloride
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Tetrabutylammonium chloride
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Chloroform
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Saturated brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate
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Petroleum ether
Procedure:
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To a reaction vessel, add 2-chloro-4-methyl-5-fluoropyridine and 27% aqueous ammonia.
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Add the combined catalyst of copper chloride and tetrabutylammonium chloride.
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Heat the reaction mixture to 115°C and maintain for 6 hours.
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Cool the reaction mixture to room temperature.
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Extract the aqueous layer twice with chloroform.
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Combine the organic phases and wash once with saturated brine.
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Dry the organic phase over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/4 ratio) to obtain off-white this compound.
Key Experiment 2: Synthesis of this compound via Hofmann Rearrangement
This protocol outlines the final Hofmann rearrangement step from 4-methyl-5-fluoro-2-pyridinecarboxamide.[1]
Materials:
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4-methyl-5-fluoro-2-pyridinecarboxamide
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Sodium hydroxide
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Bromine
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Dichloromethane
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Brine
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Anhydrous sodium sulfate
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Toluene
Procedure:
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Prepare a solution of sodium hypobromite in situ by adding bromine to a cooled aqueous solution of sodium hydroxide.
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Add the 4-methyl-5-fluoro-2-pyridinecarboxamide to the cold sodium hypobromite solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
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Increase the temperature to 75°C and maintain for 2 hours.
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Cool the reaction mixture to room temperature.
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Extract the aqueous layer three times with dichloromethane.
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Combine the organic phases and wash twice with brine.
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Dry the organic phase over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude gray product.
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Recrystallize the crude product from toluene to obtain off-white this compound.
Visualizations
References
Purification challenges of "2-Amino-5-fluoro-4-picoline" and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "2-Amino-5-fluoro-4-picoline".
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Purification | - Incomplete reaction or presence of unreacted starting materials. - Formation of side products due to non-optimal reaction conditions (e.g., high temperature).[1] - Inefficient purification method for the specific impurity profile. | - Monitor reaction completion using TLC or LC-MS before work-up. - Optimize reaction temperature to minimize byproduct formation.[1] - Analyze the crude product by TLC to select an appropriate purification method (recrystallization or chromatography). |
| Product Appears as an Oil or Fails to Crystallize | - Presence of impurities depressing the melting point. - High degree of supersaturation. - The cooling rate during recrystallization is too fast. | - Further purify the material using column chromatography to remove impurities. - Re-heat the solution and add a small amount of additional solvent. - Slow down the cooling process by allowing the solution to cool to room temperature before refrigeration. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (mobile phase). - Column overloading. - Improperly packed column. | - Develop an optimal solvent system using TLC; the target compound should have an Rf value of 0.2-0.3. - Use an appropriate ratio of silica gel to crude product (e.g., 40-50 g of silica for every 1 g of crude material). - Ensure the silica gel is packed uniformly to avoid channeling. |
| Product Discoloration (e.g., brown or yellow) | - Presence of colored impurities from the synthesis. - Degradation of the product due to exposure to air, light, or heat. | - Use activated carbon during recrystallization to remove colored impurities. - Store the purified compound in a tightly sealed container, protected from light, and at a low temperature (-20°C for short-term, -80°C for long-term). |
| Broad Melting Point Range | - Presence of impurities. | - A broad melting point range indicates an impure sample. Further purification by recrystallization or column chromatography is necessary. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for purifying crude this compound?
The most common and effective methods for purifying crude this compound are recrystallization and silica gel column chromatography.[1] Recrystallization from a suitable solvent, such as toluene, is often effective for removing minor impurities and obtaining a crystalline product.[1] For more complex impurity profiles, silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) provides excellent separation.[1]
2. What are the likely impurities I might encounter?
Common impurities can include:
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Unreacted starting materials: Such as 2-chloro-4-methyl-5-fluoropyridine.
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By-products from the synthesis: The formation of by-products can be influenced by reaction conditions like temperature. Higher temperatures can lead to a decrease in selectivity and an increase in by-products.[1]
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Degradation products: Although specific degradation pathways are not extensively documented in the provided results, similar aromatic amines can be susceptible to oxidation and discoloration upon exposure to air and light.
3. How can I assess the purity of my this compound sample?
The purity of this compound can be reliably assessed using the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any structural isomers or major impurities.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio.
4. What is a suitable solvent for recrystallizing this compound?
Toluene has been reported as an effective solvent for the recrystallization of this compound, yielding an off-white solid.[1] The choice of solvent may need to be optimized based on the specific impurities present. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.
5. How should I store purified this compound?
To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at low temperatures, such as -20°C or -80°C.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for purifying this compound by recrystallization.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene. The solution should be saturated.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using column chromatography.
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Mobile Phase Selection: Determine the optimal mobile phase composition by running thin-layer chromatography (TLC) on the crude material with various ratios of ethyl acetate and petroleum ether. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3. A common starting point is a 1:4 mixture of ethyl acetate/petroleum ether.[1]
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Column Packing:
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Secure a glass chromatography column vertically in a fume hood.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Pour a thin layer of sand over the plug.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
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Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
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Allow the excess solvent to drain until it is just above the silica bed.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
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Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate as needed to elute the product.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Byproduct formation and removal in "2-Amino-5-fluoro-4-picoline" synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-5-fluoro-4-picoline. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges in byproduct formation and removal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My final product purity is low after synthesis via ammonolysis of 2-chloro-4-methyl-5-fluoropyridine. What are the likely impurities and how can I remove them?
A1: Low purity in the ammonolysis route is often due to the formation of byproducts, especially at elevated temperatures.
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Potential Cause: Running the reaction at temperatures significantly above 115-130°C can decrease the selectivity of the amination reaction, leading to the formation of isomeric or di-substituted byproducts.[1]
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Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is carefully controlled. While higher temperatures accelerate the reaction, they also promote byproduct formation.[1]
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Purification: The primary method for removing these byproducts is silica gel column chromatography.[1] A common eluent system is a 1:4 mixture of ethyl acetate and petroleum ether.[1]
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Alternative Purification: For related compounds, a method of forming a salt with a dilute acid, extracting neutral organic impurities, and then re-precipitating the desired amine with a base has been effective.[2] This could be adapted for this compound.
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Q2: I am observing significant byproduct formation in the Hofmann degradation route. What could be the cause?
A2: Byproduct formation in the Hofmann degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide can arise from several factors.
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Potential Causes:
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Incomplete Amide Formation: If the initial formation of the amide from the acid chloride is incomplete, unreacted acid chloride can lead to side reactions.
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Side Reactions of the Isocyanate Intermediate: The intermediate isocyanate can react with water to form an unstable carbamic acid, which can then decompose back to the amine or undergo other reactions.
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Temperature Control during Degradation: The temperature of the Hofmann degradation is critical. If the temperature is not carefully controlled during the addition of the hypobromite solution and the subsequent heating, side reactions can occur.
-
-
Troubleshooting Steps:
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Ensure Complete Amide Formation: Before proceeding to the Hofmann degradation, ensure the conversion of the acid chloride to the amide is complete. This can be monitored by techniques like TLC or LC-MS.
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Controlled Reagent Addition: Add the sodium hypobromite solution dropwise at a low temperature (around 5°C) to control the exothermic reaction.[1]
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Strict Temperature Profile: After the initial reaction, slowly raise the temperature to room temperature and then to the final reaction temperature (e.g., 75°C) as specified in the protocol.[1]
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Purification: The crude product from this route can be purified by recrystallization from toluene.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound?
A1: There are two primary synthesis routes reported:
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Ammonolysis: This method involves the reaction of 2-chloro-4-methyl-5-fluoropyridine with ammonia, often using a copper catalyst.[1]
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Hofmann Degradation: This route starts with 4-methyl-5-fluoro-2-pyridinecarboxylic acid, which is converted to the corresponding amide and then undergoes a Hofmann degradation to yield the final product.[1]
Q2: Which synthesis route has a better yield?
A2: Based on available data, the Hofmann degradation route is reported to have a higher overall yield.
| Synthesis Route | Overall Yield | Reference |
| Hofmann Degradation | up to 59% | [1] |
| Ammonolysis | 34% | [1] |
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the synthesis route and the nature of the impurities.
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For the Ammonolysis Route: Silica gel column chromatography with an eluent of ethyl acetate/petroleum ether (1:4) is effective.[1]
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For the Hofmann Degradation Route: Recrystallization from toluene is a suitable method for purifying the crude product.[1]
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General Technique: An acid-base extraction/precipitation can also be employed. This involves dissolving the crude product in a dilute acid, washing with an organic solvent to remove neutral impurities, and then precipitating the pure amine by adding a base.[2]
Experimental Protocols
Method 1: Synthesis via Ammonolysis
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Reaction Setup: In a suitable pressure vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, and a combined catalyst of copper chloride and tetrabutylammonium chloride.[1]
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Reaction: Heat the mixture to 115°C and maintain for 6 hours.[1]
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Work-up: Cool the reaction mixture to room temperature. Extract the product with chloroform (2 x 100 mL).[1]
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Washing: Wash the combined organic phases with saturated brine.[1]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.[1]
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Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:4).[1]
Method 2: Synthesis via Hofmann Degradation
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Acid Chloride Formation: Heat a mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride at a gentle reflux for 5 hours. After the reaction, evaporate the excess thionyl chloride under reduced pressure to get the crude acid chloride.[1]
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Amide Formation: Disperse the crude acid chloride in anhydrous tetrahydrofuran and add it dropwise to 30% aqueous ammonia, pre-cooled to 10°C, over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 5 hours.[1]
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Extraction: Separate the layers and extract the aqueous layer with chloroform (3 x 200 mL).[1]
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Washing: Combine the organic phases and wash with 5% aqueous sodium hydroxide solution, followed by saturated brine.[1]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-methyl-5-fluoro-2-pyridinecarboxamide.[1]
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Hofmann Degradation: In an ice-salt bath, mix the crude amide with a 12% sodium hydroxide solution and cool to 5°C. At this temperature, add a freshly prepared 12.5% sodium hypobromite solution dropwise.[1]
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Reaction: Allow the mixture to warm to room temperature and react for 1 hour. Then, heat the mixture to 75°C for 2 hours.[1]
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Final Work-up: Cool the reaction to room temperature and extract with dichloromethane (3 x 150 mL). Wash the combined organic phases with brine twice and remove the solvent under reduced pressure to obtain the crude this compound.[1]
-
Purification: Recrystallize the crude product from toluene.[1]
Visual Guides
Caption: Workflow for the synthesis of this compound via ammonolysis.
Caption: Workflow for the synthesis of this compound via Hofmann degradation.
Caption: Troubleshooting logic for addressing low purity in product synthesis.
References
Technical Support Center: Improving Regioselectivity of Reactions with 2-Amino-5-fluoro-4-picoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-4-picoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: The regiochemical outcome of EAS reactions on this compound is primarily governed by the directing effects of the three substituents on the pyridine ring:
-
2-Amino group (-NH₂): This is a powerful activating and ortho-, para-directing group. It strongly directs incoming electrophiles to the 3- and 5-positions.
-
4-Methyl group (-CH₃): This is a weakly activating and ortho-, para-directing group, influencing positions 3- and 5-.
-
5-Fluoro group (-F): This is a deactivating group due to its inductive effect (-I) but can also be weakly ortho-, para-directing due to its resonance effect (+M).
The interplay of these effects means that the 3- and 6-positions are the most likely sites for electrophilic attack. The powerful activating effect of the amino group often dominates, making the 3-position particularly susceptible to substitution. However, steric hindrance from the adjacent methyl group at position 4 can also influence the outcome.
Q2: I am observing a mixture of isomers in my nitration reaction. How can I improve the selectivity for the desired regioisomer?
A2: Achieving high regioselectivity in the nitration of 2-amino-4-methylpyridine derivatives can be challenging.[1] The formation of both 3-nitro and 5-nitro isomers is common.[1] To improve selectivity:
-
Protect the amino group: Converting the highly activating amino group into a less activating amide (e.g., acetamide) can modulate its directing strength and improve selectivity. This is a common strategy to avoid polysubstitution and control regiochemistry in reactions with anilines and related compounds.
-
Reaction Conditions: Carefully controlling the reaction temperature and the choice of nitrating agent is crucial. Using a mixture of concentrated sulfuric acid and nitric acid is a standard method.[1]
-
Alternative Routes: For specific isomers, multi-step synthetic routes, such as those involving diazotization and subsequent displacement reactions on a pre-functionalized ring, may offer better control.[1]
Q3: Halogenation of my this compound is not selective. What strategies can I employ to control the position of halogenation?
A3: Direct halogenation of substituted pyridines can often lead to mixtures of isomers. The regiochemical outcome is a delicate balance between the directing effects of the existing substituents and the pyridine ring nitrogen.[2] To improve selectivity:
-
Milder Reagents: Using N-halosuccinimides (NCS, NBS, NIS) can sometimes provide better control compared to using elemental halogens.
-
Protecting Groups: Similar to nitration, protecting the amino group can alter the electronic properties of the ring and lead to a different regiochemical outcome.
-
Alternative Strategies: If direct halogenation remains unselective, consider alternative methods such as forming a pyridine N-oxide to activate specific positions or employing directed metalation strategies.
Q4: My Suzuki coupling reaction with a bromo-derivative of this compound is giving a low yield. What are the common causes and how can I troubleshoot this?
A4: Low yields in Suzuki couplings with aminopyridines are often due to catalyst inhibition or deactivation. The lone pairs on both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst.[3] Key areas for troubleshooting include:
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for heteroaryl couplings.
-
Base Selection: The strength and type of base can significantly impact the reaction. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.
-
Protecting the Amino Group: While it is often desirable to avoid extra steps, protecting the amino group can prevent catalyst inhibition and improve yields.
-
Oxygen Contamination: Thoroughly degassing all solvents and reagents is crucial to prevent catalyst deactivation.[3]
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Regioselectivity (Mixture of Isomers) | - Strong activation by the amino group leading to multiple reactive sites. - Competing directing effects of substituents. | 1. Protect the Amino Group: Convert the -NH₂ to an amide (e.g., using acetic anhydride) to moderate its activating effect. 2. Optimize Reaction Conditions: Carefully control the temperature (often lower temperatures favor selectivity) and the rate of addition of the electrophile. 3. Change the Electrophile/Reagent: For halogenation, switch from elemental halogens to N-halosuccinimides. |
| Low Yield | - Deactivation of the pyridine ring by the fluoro group and protonation under acidic conditions. - Substrate degradation under harsh reaction conditions. | 1. Protect the Amino Group: This can also prevent protonation of the ring nitrogen to some extent. 2. Use Milder Conditions: Explore alternative, milder reagents and lower reaction temperatures. 3. Optimize Reaction Time: Monitor the reaction closely to avoid over-reaction and decomposition. |
| Polysubstitution | - High activation of the ring by the amino group. | 1. Protect the Amino Group: This is the most effective way to prevent polysubstitution. 2. Use Stoichiometric Control: Carefully control the amount of the electrophilic reagent used. |
Suzuki Cross-Coupling (with a bromo-derivative)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | - Catalyst inhibition by the amino group and/or pyridine nitrogen.[3] - Inactive catalyst. - Low reactivity of the C-Br bond. | 1. Change the Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may be necessary. 3. Protect the Amino Group: Consider protecting the amino group as a carbamate (e.g., Boc) or an amide. 4. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. |
| Protodeboronation of Boronic Acid | - Hydrolysis of the boronic acid, especially under aqueous and basic conditions. | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable to hydrolysis.[3] 2. Anhydrous Conditions: Use anhydrous solvents and bases. 3. Use a Milder Base: If the reaction allows, a weaker base may reduce the rate of protodeboronation. |
| Homocoupling of Boronic Acid | - Presence of oxygen or Pd(II) species. | 1. Thorough Degassing: Ensure the reaction is completely free of oxygen. 2. Use a Pd(0) Source: Or use a precatalyst that is efficiently reduced to Pd(0). |
Quantitative Data on Regioselectivity
While specific quantitative data for reactions directly on this compound is limited in the literature, the following tables provide expected outcomes based on data from structurally analogous compounds.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Major Product(s) | Minor Product(s) | Expected Yield/Ratio (based on analogues) |
| Nitration | HNO₃/H₂SO₄ | 2-Amino-5-fluoro-4-methyl-3-nitropyridine, 2-Amino-5-fluoro-4-methyl-6-nitropyridine | - | Mixture of isomers; protection of the amino group is recommended to improve selectivity. For 2-amino-4-methylpyridine, nitration favors the 5-position (para to the amino group).[1] |
| Bromination | Br₂/AcOH or NBS | 2-Amino-3-bromo-5-fluoro-4-methylpyridine, 2-Amino-6-bromo-5-fluoro-4-methylpyridine | Dibrominated products | High yields for monobromination can be achieved with careful control of stoichiometry. For 2-aminopyridines, bromination often occurs at the 5-position. |
Table 2: Representative Yields for Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine with Arylboronic Acids
Data below is adapted from the Suzuki coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and provides a strong indication of expected performance.[4]
| Arylboronic Acid | Catalyst System | Base | Solvent | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~78 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of the Amino Group (Acetylation)
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv) or pyridine (2.0 equiv).
-
Acylation: Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting acetamide by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Bromination of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as acetic acid or a chlorinated solvent like DCM or chloroform.
-
Brominating Agent: Slowly add a solution of bromine (1.0-1.1 equiv) in the same solvent or N-bromosuccinimide (1.0-1.1 equiv) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction: Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-4-picoline
-
Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[4]
-
Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Workflows and Concepts
Caption: Workflow for Electrophilic Aromatic Substitution.
Caption: Troubleshooting Suzuki Coupling Reactions.
References
Troubleshooting low yields in "2-Amino-5-fluoro-4-picoline" coupling reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 2-Amino-5-fluoro-4-picoline.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no yield in my coupling reaction with this compound?
Low yields with this compound, a substituted aminopyridine, are frequently due to catalyst inhibition or deactivation. The lone pairs of electrons on both the pyridine nitrogen and the 2-amino group can coordinate with the palladium catalyst, effectively sequestering it from the catalytic cycle. Additionally, the electron-donating nature of the amino group can reduce the reactivity of the coupling partner. Key areas to investigate include the catalyst system (palladium precursor and ligand), base selection, solvent, and reaction temperature.
Q2: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with your desired coupling, leading to reduced yields and complex purification.
-
Protodeboronation (in Suzuki Couplings): This is the hydrolysis of the boronic acid/ester back to the corresponding arene.
-
Solution: Use more stable boronic esters (e.g., pinacol esters) and ensure anhydrous reaction conditions.
-
-
Dehalogenation: The premature replacement of the halide on your coupling partner with a hydrogen atom.
-
Solution: Ensure solvents are not potential hydride sources and optimize the reaction time to avoid prolonged heating after the reaction has reached completion.
-
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct, often exacerbated by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Q3: How critical is the choice of ligand for this substrate?
The choice of ligand is paramount. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often required. These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and sterically hinder the coordination of the pyridine and amino nitrogens. Ligands such as SPhos, XPhos, and RuPhos have shown success in similar systems.
Q4: Can the reaction be run open to the air?
It is strongly discouraged. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Exposure to air can lead to catalyst deactivation through oxidation and can promote undesirable side reactions like the homocoupling of boronic acids. For consistent and optimal results, all coupling reactions should be performed under an inert atmosphere.
Troubleshooting Guide: Low Yields
If you are experiencing low yields, follow this logical troubleshooting workflow. Start by addressing the most common and impactful variables first.
Low Conversion of Starting Material
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// Reagent Path Inert_Atmosphere [label="Is the system truly inert?\n(Thoroughly degas solvents, use Schlenk line)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Purity [label="Are reagents pure and dry?\n(Dry solvents, check starting material purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Are all components soluble?\n(Try a different solvent like Dioxane, Toluene, or THF)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Conditions Path Base_Choice [label="Is the base optimal?\n(Screen bases: K₂CO₃, Cs₂CO₃, K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Is the temperature correct?\n(Typically 80-110 °C. Too high can cause decomposition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Time [label="Is the reaction time sufficient?\n(Monitor by TLC/LC-MS to check for completion)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Catalyst_System [label="Yes"]; Start -> Reagent_Quality [label="No"]; Catalyst_System -> Ligand_Choice; Ligand_Choice -> Catalyst_Loading [label="No"]; Catalyst_Loading -> Precatalyst [label="No"]; Precatalyst -> Decomposition [label="No"]; Decomposition -> Reagent_Quality [label="No"];
Reagent_Quality -> Inert_Atmosphere; Inert_Atmosphere -> Reagent_Purity [label="No"]; Reagent_Purity -> Solubility [label="No"]; Solubility -> Reaction_Conditions [label="No"];
Reaction_Conditions -> Base_Choice; Base_Choice -> Temperature [label="No"]; Temperature -> Time [label="No"];
// Success node Success [label="Problem Solved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ligand_Choice -> Success [label="Yes"]; Catalyst_Loading -> Success [label="Yes"]; Precatalyst -> Success [label="Yes"]; Decomposition -> Success [label="Yes"]; Inert_Atmosphere -> Success [label="Yes"]; Reagent_Purity -> Success [label="Yes"]; Solubility -> Success [label="Yes"]; Base_Choice -> Success [label="Yes"]; Temperature -> Success [label="Yes"]; Time -> Success [label="Yes"]; } end_dot Caption: Troubleshooting workflow for low conversion in coupling reactions.
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
While specific comparative data for this compound is not widely published, the following table summarizes yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine , with various arylboronic acids. This data provides a strong indication of expected yields under similar conditions.[1][2]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80 |
Data adapted from reactions on 5-bromo-2-methylpyridin-3-amine, a close structural analog.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound (assuming a bromo- or chloro- precursor) with an arylboronic acid.[1][2]
Materials:
-
2-Amino-5-halo-4-picoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane and Degassed Water (4:1 ratio)
-
Schlenk flask or sealed vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 2-Amino-5-halo-4-picoline, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent, concentrate the organic layer under reduced pressure, and purify the crude product by flash column chromatography.
// Edges Setup -> Inert -> Add_Catalyst -> Heat -> Monitor -> Workup -> Extract -> Purify; } end_dot Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of this compound (as the halide) with a primary or secondary amine.[3]
Materials:
-
2-Amino-5-halo-4-picoline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line equipment
Procedure:
-
Reaction Setup: In a glovebox, add the 2-Amino-5-halo-4-picoline, amine, base, and palladium precatalyst to a dry, sealable reaction tube equipped with a stir bar.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.
References
Alternative reagents and catalysts for "2-Amino-5-fluoro-4-picoline" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluoro-4-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary, industrially viable methods for the synthesis of this compound:
-
Aminolysis of 2-chloro-4-methyl-5-fluoropyridine: This method involves the direct amination of a halogenated precursor using aqueous ammonia in the presence of a catalyst.[1]
-
Hofmann Degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide: This route starts with the corresponding carboxylic acid, which is converted to the primary amide and subsequently undergoes a Hofmann degradation to yield the final product.[1]
Q2: What are some alternative catalysts for the aminolysis of 2-chloro-4-methyl-5-fluoropyridine?
A2: While a combination of copper chloride and tetrabutylammonium chloride is a documented catalyst system, palladium-based catalysts are also highly effective for C-N bond formation in similar systems.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful alternative for the synthesis of aryl amines. Various phosphine ligands can be employed to modulate the reactivity and scope of the palladium catalyst.
Q3: Can I use an alternative to aqueous ammonia for the amination step?
A3: Yes, several ammonia surrogates can be used in amination reactions. These are often employed to overcome issues with the volatility and poor reactivity of ammonia, or to prevent over-alkylation. Some alternatives include:
-
Ammonia equivalents: such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), which require a subsequent deprotection step.
-
Protected ammonia sources: Phthalimide (used in the Gabriel synthesis) or diformamide can be used, followed by deprotection.[2]
-
Ammonia gas: Can be used directly in some catalytic systems.
Q4: How can I purify the final product, this compound?
A4: Common purification techniques for this compound include:
-
Silica gel column chromatography: Using a solvent system such as ethyl acetate/petroleum ether.[1]
-
Recrystallization: Toluene is a suitable solvent for recrystallization.[1]
-
Acid-base extraction: The product can be dissolved in an acidic aqueous solution to form the salt, washed with an organic solvent to remove non-basic impurities, and then the free amine can be precipitated by adding a base.
Troubleshooting Guides
Aminolysis of 2-chloro-4-methyl-5-fluoropyridine
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting materials. | 1. Use fresh, high-purity copper catalyst. Consider pre-activation if necessary. For palladium catalysts, ensure an oxygen-free environment to prevent catalyst oxidation. 2. Gradually increase the reaction temperature, monitoring for by-product formation. A temperature of around 115°C has been reported to be effective.[1] 3. Ensure the 2-chloro-4-methyl-5-fluoropyridine is dry and of high purity. |
| Formation of by-products | 1. Reaction temperature is too high. 2. Catalyst selectivity is low. | 1. Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can lead to a decrease in selectivity.[1] 2. For copper-catalyzed reactions, ensure the correct catalyst loading. For palladium-catalyzed reactions (Buchwald-Hartwig), screen different phosphine ligands to optimize selectivity. |
| Difficulty in product isolation | 1. Incomplete extraction from the aqueous phase. 2. Emulsion formation during extraction. | 1. Perform multiple extractions with a suitable organic solvent like chloroform or ethyl acetate.[1] 2. Add a small amount of brine to the aqueous layer to help break the emulsion. |
Hofmann Degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the amide formation step | 1. Incomplete conversion of the carboxylic acid to the acid chloride. 2. Hydrolysis of the acid chloride before amidation. | 1. Ensure sufficient reaction time and temperature (weak reflux for 5 hours with thionyl chloride).[1] 2. Use anhydrous tetrahydrofuran as the solvent and ensure the ammonia water is cooled (around 10°C) before the dropwise addition of the acid chloride solution.[1] |
| Low yield in the Hofmann degradation step | 1. Degradation of the isocyanate intermediate. 2. Incomplete reaction. | 1. Maintain a low temperature (around 5°C) during the addition of the sodium hypobromite solution.[1] 2. Ensure the appropriate stoichiometry of the base and bromine. |
| Formation of impurities | 1. Side reactions during the degradation. 2. Incomplete conversion of the starting amide. | 1. The Hofmann rearrangement is generally a clean reaction. Impurities may arise from the starting materials. Ensure the purity of the 4-methyl-5-fluoro-2-pyridinecarboxamide. 2. Monitor the reaction by TLC to ensure complete consumption of the starting material. |
Quantitative Data Summary
Table 1: Comparison of Synthesis Routes for this compound
| Method | Starting Material | Key Reagents | Catalyst | Reported Yield | Reference |
| Aminolysis | 2-chloro-4-methyl-5-fluoropyridine | 27% Ammonia water | Copper chloride, Tetrabutylammonium chloride | 34% (two steps) | [1] |
| Hofmann Degradation | 4-methyl-5-fluoro-2-pyridinecarboxylic acid | Thionyl chloride, 30% Ammonia water, Sodium hydroxide, Bromine | None | 59% (total) | [1] |
Experimental Protocols
Method 1: Aminolysis of 2-chloro-4-methyl-5-fluoropyridine
-
Reaction Setup: To a suitable pressure vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, copper chloride, and tetrabutylammonium chloride.
-
Reaction Conditions: Heat the mixture to 115°C and maintain this temperature for 6 hours with stirring.[1]
-
Work-up: Cool the reaction mixture to room temperature. Extract the aqueous layer twice with chloroform (2 x 100 mL).
-
Purification: Combine the organic phases and wash once with saturated brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/4 ratio) to obtain this compound as an off-white solid.[1]
Method 2: Hofmann Degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide
Step A: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide
-
Acid Chloride Formation: Heat a mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride at a gentle reflux for 5 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.[1]
-
Amide Formation: Disperse the crude acid chloride in anhydrous tetrahydrofuran (150 mL). Add this solution dropwise over 30 minutes to 30% aqueous ammonia that has been pre-cooled to 10°C. Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.
-
Work-up: Separate the layers and extract the aqueous layer three times with chloroform (3 x 200 mL). Combine the organic phases, wash once with 5% sodium hydroxide solution and once with saturated brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-methyl-5-fluoro-2-pyridinecarboxamide. This crude product is used directly in the next step.[1]
Step B: Hofmann Degradation
-
Reaction Setup: In a flask equipped with a stirrer, place the crude 4-methyl-5-fluoro-2-pyridinecarboxamide and 65 mL of 12% sodium hydroxide solution. Cool the mixture to 5°C using an ice-salt bath.
-
Reagent Addition: At this temperature, add a freshly prepared 12% sodium hypobromite solution dropwise.
-
Work-up and Purification: After the reaction is complete, the crude product can be purified by recrystallization from toluene to yield off-white this compound.[1]
Visualizations
Caption: Overview of the two primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yields in the aminolysis reaction.
References
Managing exothermic reactions during "2-Amino-5-fluoro-4-picoline" synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 2-Amino-5-fluoro-4-picoline. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which steps are most likely to be exothermic?
A1: There are two primary synthesis routes for this compound:
-
Route 1: Amination of 2-chloro-4-methyl-5-fluoropyridine. This is a nucleophilic aromatic substitution (SNAr) reaction. The amination step, particularly when using ammonia or other amines at elevated temperatures and pressures, can be highly exothermic. Uncontrolled conditions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
-
Route 2: Hofmann rearrangement of 4-methyl-5-fluoro-2-pyridinecarboxamide. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom. The reaction is typically initiated by heating and can be exothermic, especially at a larger scale.
Q2: What are the main hazards associated with uncontrolled exothermic reactions in this synthesis?
A2: The primary hazards include:
-
Runaway Reaction: An uncontrolled increase in the reaction rate leading to a rapid spike in temperature and pressure.
-
Vessel Over-pressurization: Can exceed the pressure rating of the reactor, leading to a potential rupture or explosion.
-
Product and Reagent Decomposition: High temperatures can cause the desired product and unreacted starting materials to decompose, potentially generating toxic or flammable gases.
-
Formation of Impurities: Side reactions are often accelerated at higher temperatures, leading to a lower yield and purity of the final product. For instance, in the amination of 2-chloro-4-methyl-5-fluoropyridine, increased temperatures can lead to the formation of undesired by-products.[1]
Q3: How can I assess the thermal risk of my reaction?
A3: A thorough thermal hazard assessment is crucial before scaling up any reaction. This can be done through:
-
Literature Review: Search for information on similar reactions to understand their thermal profiles.
-
Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can provide quantitative data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).
-
Adiabatic Calorimetry: Can determine the potential for a runaway reaction by measuring the temperature and pressure rise under adiabatic conditions.
Troubleshooting Guide: Managing Exothermic Reactions
This guide provides troubleshooting steps for specific issues you might encounter during the synthesis of this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase During Amination
Question: During the amination of 2-chloro-4-methyl-5-fluoropyridine with aqueous ammonia, I observed a sudden and rapid increase in the reactor temperature, even with cooling applied. What should I do, and how can I prevent this in the future?
Answer:
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the feed immediately.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.
-
Emergency Quenching (if necessary and planned for): If the temperature continues to rise uncontrollably, and you have a pre-planned quenching procedure, execute it. This could involve adding a cold, inert solvent or a chemical quencher. Caution: Only perform a quench if you have assessed its safety and potential consequences beforehand.
Preventative Measures:
-
Control the Rate of Addition (Semi-batch Operation): Instead of adding all reactants at once, add the limiting reagent (e.g., the amine) slowly and in a controlled manner. This allows the cooling system to remove the heat as it is generated.
-
Use an Inhibitor: For reactions of chloropyridines with amines, which can be violently exothermic, the use of an inhibitor such as a fluoride salt can help to control the reaction rate and temperature.
-
Adequate Dilution: Conducting the reaction in a larger volume of an appropriate solvent increases the overall heat capacity of the system, which helps to buffer temperature changes.
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature will slow down the reaction rate and the rate of heat generation.
-
Efficient Stirring: Ensure efficient agitation to promote heat transfer to the cooling jacket and prevent the formation of localized hot spots.
Issue 2: Pressure Buildup in the Reactor
Question: I am running the Hofmann rearrangement of 4-methyl-5-fluoro-2-pyridinecarboxamide and have noticed a pressure increase that is higher than expected from the vapor pressure of the solvent at the reaction temperature. What could be the cause and how can I mitigate it?
Answer:
Potential Causes:
-
Gas Evolution: The Hofmann rearrangement produces carbon dioxide as a byproduct, which can contribute to pressure buildup.
-
Solvent Boiling: If the reaction exotherm is not adequately controlled, the temperature can exceed the boiling point of the solvent.
-
Decomposition: At elevated temperatures, starting materials or products may decompose, generating non-condensable gases.
Mitigation Strategies:
-
Venting: Ensure the reactor is equipped with a properly sized vent and pressure relief system.
-
Temperature Control: Carefully control the heating rate and have an efficient cooling system on standby.
-
Off-gas Monitoring: Monitoring the composition and flow rate of the off-gas can provide an early indication of a problem.
-
Headspace Management: Ensure sufficient headspace in the reactor to accommodate any expected gas evolution.
Quantitative Data for Exotherm Management
| Parameter | Illustrative Value (Amination) | Illustrative Value (Hofmann Rearrangement) | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | -80 kJ/mol | The total amount of heat released by the reaction. Higher values indicate a greater potential for a large temperature increase. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | 65 °C | The theoretical temperature increase if all the heat of reaction were to be absorbed by the reaction mass without any heat loss to the surroundings. A high ΔTad is a key indicator of a potential runaway reaction. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 180 °C | 150 °C | The maximum temperature that could be reached in the event of a cooling failure. This should be well below the decomposition temperature of any components in the reaction mixture. |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | 30 minutes | 90 minutes | The time it would take for the reaction to reach its maximum rate (and likely runaway) under adiabatic conditions. A shorter TMRad indicates a more severe hazard. |
Note: The values in this table are for illustrative purposes only and should not be used for actual process safety calculations. Experimental determination of these parameters for your specific reaction conditions is essential.
Experimental Protocols
Key Experiment: Controlled Amination of 2-chloro-4-methyl-5-fluoropyridine (Illustrative Protocol)
Objective: To perform the amination reaction under controlled conditions to minimize the risk of a thermal runaway.
Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and a controlled addition pump.
-
Initial Charge: Charge the reactor with 2-chloro-4-methyl-5-fluoropyridine and a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 90 °C) using the jacketed cooling system.
-
Controlled Addition: Begin the slow, subsurface addition of concentrated aqueous ammonia via the addition pump. Monitor the internal temperature closely. The addition rate should be set such that the cooling system can maintain a stable internal temperature (e.g., ± 2 °C of the setpoint).
-
Monitoring: Continuously monitor the internal temperature and pressure throughout the addition and the subsequent hold period.
-
Hold Period: After the addition is complete, maintain the reaction at the set temperature until the reaction is complete, as determined by in-process control (e.g., HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: A logical workflow for the assessment and management of exothermic reactions.
Decision Tree for Responding to a Temperature Excursion
References
Technical Support Center: Characterization of Impurities in 2-Amino-5-fluoro-4-picoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "2-Amino-5-fluoro-4-picoline."
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential process-related impurities I should expect in my this compound sample?
A1: Based on common synthesis routes, potential impurities could arise from starting materials, intermediates, or by-products.[1][2] One common synthesis starts from 2-chloro-4-methyl-5-fluoropyridine.[1] Another involves the Hofmann degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide.[1] Therefore, you should consider the following:
-
Starting Materials: Unreacted 2-chloro-4-methyl-5-fluoropyridine or 4-methyl-5-fluoro-2-pyridinecarboxylic acid.
-
Intermediates: Residual 4-methyl-5-fluoro-2-pyridinecarboxamide.
-
Isomeric Impurities: Positional isomers of the starting materials or the final product that may form under certain reaction conditions.
-
Degradation Products: Products arising from the decomposition of the main compound, potentially through oxidation or hydrolysis.
Q2: I am observing poor peak shape (fronting or tailing) for the main peak during HPLC analysis. What could be the cause and how can I fix it?
A2: Poor peak shape in HPLC for basic compounds like picoline derivatives is a common issue.[3][4] Here are the likely causes and solutions:
-
Cause 1: Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[5][6]
-
Solution: Dilute your sample and inject a smaller volume.[5]
-
-
Cause 3: Secondary Interactions: The amino group in your compound can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Solution: Lower the pH of the mobile phase to protonate the basic analytes. Alternatively, consider using a column with a different stationary phase, such as a phenyl or fluorinated phase, which can offer different selectivity.[3]
-
-
Cause 4: Column Contamination: Buildup of strongly retained compounds can create active sites.[3]
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[3]
-
Q3: My GC-MS analysis shows no peaks or very small peaks for my sample. What should I check?
A3: This issue can stem from problems with the sample, the injector, or the column.
-
Step 1: Verify Sample Integrity: Ensure your sample has an appropriate concentration and has not degraded.[5]
-
Step 2: Check the Inlet: Aromatic amines can be active and may adsorb to surfaces in the inlet.[5][7]
-
Troubleshooting: Clean or replace the inlet liner. Ensure the liner is properly deactivated.[5]
-
-
Step 3: Evaluate Injection Parameters: For splitless injections, an initial oven temperature that is too high can cause problems.[5]
-
Troubleshooting: Lower the initial column temperature.[5]
-
-
Step 4: Check for System Leaks: A leak in the injector can lead to sample loss, especially for more volatile compounds.[5]
-
Troubleshooting: Use an electronic leak detector to check for and repair any leaks.[5]
-
-
Step 5: Consider Derivatization: Aromatic amines can sometimes exhibit poor chromatographic behavior.[8]
-
Troubleshooting: While not always necessary, derivatization can improve peak shape and detectability.
-
Q4: I have detected an unknown impurity. What is the best workflow to identify and characterize it?
A4: A systematic approach combining chromatographic and spectroscopic techniques is essential for impurity identification.[9][10]
-
Gather Preliminary Data with LC-MS: Couple your HPLC method to a mass spectrometer to get the mass-to-charge ratio (m/z) of the impurity. This provides the molecular weight.[9][11]
-
Propose Potential Structures: Based on the molecular weight and knowledge of the synthetic process, propose likely structures for the impurity.[10]
-
Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the impurity for further analysis.
-
Perform Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to definitively determine the structure.[9][12] The ¹⁹F NMR will be particularly useful due to the fluorine atom in the molecule, as the fluorine chemical shift is very sensitive to the local chemical environment.[13]
-
Confirm and Quantify: Once identified, synthesize a reference standard for the impurity to confirm its identity and to develop a validated analytical method for its quantification.[10]
Quantitative Data Summary
The following tables provide hypothetical data for potential impurities and typical starting parameters for analytical methods. This data should be used as a guideline and may need to be optimized for your specific system and samples.
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Expected [M+H]⁺ (m/z) |
| 2-Chloro-4-methyl-5-fluoropyridine | Starting Material | 146.0 |
| 4-Methyl-5-fluoro-2-pyridinecarboxylic acid | Starting Material | 156.0 |
| 4-Methyl-5-fluoro-2-pyridinecarboxamide | Intermediate | 155.0 |
| 2-Amino-4-picoline | By-product (defluorination) | 109.1 |
| 5-Fluoro-4-picolin-2-ol | Hydrolysis Product | 128.1 |
Table 2: Typical Starting Parameters for Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[9][14] | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile[4] | Helium at ~1 mL/min[8] |
| Gradient/Oven Program | Start at 5% B, ramp to 95% B over 20 min | Start at 60°C, ramp to 280°C at 10°C/min[8] |
| Flow Rate | 1.0 mL/min | N/A |
| Detector | UV at 254 nm | Mass Spectrometer (EI) |
| Injection Volume | 5-10 µL | 1 µL (Split or Splitless) |
| Column Temperature | 30°C | N/A |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.[9]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases before use.[15]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.[15]
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.[15]
-
Inject 5 µL of the sample solution.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and allow to re-equilibrate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[8]
-
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like methanol or dichloromethane.
-
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each impurity peak with spectral libraries (e.g., NIST) for tentative identification.
-
Correlate findings with potential process-related impurities.
-
Protocol 3: ¹⁹F NMR for Structural Characterization
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[12]
-
Instrumentation: NMR spectrometer capable of ¹⁹F detection (e.g., 400 MHz).[1]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a standard ¹H-decoupled ¹⁹F NMR spectrum.
-
The chemical shift of the fluorine atom will be highly sensitive to its environment, allowing for differentiation between the main compound and any fluorine-containing impurities.[13]
-
If multiple fluorine signals are present, consider acquiring a ¹H-coupled ¹⁹F spectrum to gain information about neighboring protons through J-coupling.[16]
-
-
Data Analysis:
-
Reference the spectrum appropriately (e.g., using an internal or external standard like CFCl₃).
-
Analyze the chemical shifts and coupling patterns to confirm the structure of the main component and to help elucidate the structures of any fluorinated impurities. The presence of a single fluorine environment in the main product should result in a single primary signal, while impurities may show signals at different chemical shifts.[12]
-
Visualizations
Caption: Workflow for impurity identification and characterization.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unife.it [iris.unife.it]
- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biophysics.org [biophysics.org]
- 14. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
Stability issues of "2-Amino-5-fluoro-4-picoline" under different conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-4-picoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored in a cool, dry place, protected from light.[1] It is advisable to keep the compound in tightly sealed containers to prevent moisture absorption and potential degradation.[2] Some suppliers recommend storage at 2-8°C to maximize shelf life.[1]
Q2: What is the general stability of this compound under standard laboratory conditions?
This compound is generally considered to be a stable compound under standard laboratory conditions.[2] It is a white to off-white crystalline solid.[2] However, prolonged exposure to harsh conditions such as high temperatures, extreme pH, strong oxidizing agents, or intense light may lead to degradation.
Q3: What are the likely degradation pathways for this compound?
Based on the structure of this compound, which contains an aminopyridine ring, the following degradation pathways are plausible:
-
Oxidation: The amino group on the pyridine ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[3][4][5]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.[6][7][8] This is a common degradation pathway for pyridine-containing compounds.
-
Hydrolysis: While generally stable, under extreme acidic or basic conditions, the amino group could potentially undergo hydrolysis, although this is less common for aminopyridines compared to other functional groups.[9]
Q4: How can I monitor the stability of my this compound sample?
The most effective way to monitor the stability of your sample is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of your sample over time will allow you to detect any decrease in purity or the appearance of new peaks that may correspond to degradants.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound.
-
Possible Cause 1: Degradation of this compound. Your reaction conditions (e.g., high temperature, strong acids/bases, presence of oxidizing agents) may be causing the starting material to degrade.
-
Troubleshooting Step: Run a control experiment with only this compound under the same reaction conditions (without other reactants) to see if the unexpected peaks are still generated. If so, you will need to adjust your reaction conditions to be milder.
-
-
Possible Cause 2: Impurities in the starting material. The unexpected peaks may have been present in the initial batch of this compound.
-
Troubleshooting Step: Analyze a fresh sample of your this compound starting material by HPLC to check its initial purity.
-
Issue 2: The physical appearance of my this compound has changed over time (e.g., color change).
-
Possible Cause: Degradation. A change in color, such as yellowing or darkening, can be an indicator of chemical degradation, possibly due to oxidation or photodecomposition.
-
Troubleshooting Step: Assess the purity of the material using HPLC. If significant degradation has occurred, the material may not be suitable for your experiment. To prevent this in the future, ensure the compound is stored properly in a tightly sealed container, protected from light, and in a cool, dry environment. Consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Stability Data Summary
Currently, there is limited publicly available quantitative stability data for this compound. The following table summarizes the qualitative stability information and recommended storage conditions. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Condition | Recommended Storage/Handling | Potential for Degradation |
| Temperature | Store in a cool place (2-8°C recommended for long-term storage).[1] | High temperatures may accelerate degradation.[10] |
| pH | Use in neutral or near-neutral conditions if possible. | Susceptible to degradation under strong acidic or basic conditions. |
| Light | Store in light-resistant containers.[7] | Exposure to UV or visible light can cause photodegradation.[6][8] |
| Oxidizing Agents | Avoid contact with strong oxidizing agents. | The amino group is prone to oxidation.[4][5] |
| Moisture | Store in tightly sealed containers in a dry environment.[2] | The compound may be hygroscopic. |
Experimental Protocols
The following are generalized protocols for forced degradation studies based on ICH guidelines, which can be adapted to assess the stability of this compound.[2][11][12][13]
1. Hydrolytic Degradation Study
-
Acidic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1).
-
Follow steps 2-5 from the acidic hydrolysis protocol, neutralizing the samples with 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water (1:1).
-
Follow steps 2 and 3 from the acidic hydrolysis protocol.
-
Analyze the samples directly by HPLC.
-
2. Oxidative Degradation Study
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analyze the samples by HPLC.
3. Photostability Study
-
Place a thin layer of solid this compound in a chemically inert and transparent container.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a chemically inert and transparent container.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][14][15][16]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.
-
After the exposure, analyze both the exposed and control samples for any changes in physical appearance and by HPLC for purity and degradation products.
4. Thermal Degradation Study
-
Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C).
-
Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours).
-
Prepare solutions of the withdrawn samples and analyze them by HPLC.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 2. ICH Official web site : ICH [ich.org]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Thermal Degradation [bre.com]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Validation & Comparative
A Comparative Study of Synthesis Methods for 2-Amino-5-fluoro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dominant synthesis methods for 2-Amino-5-fluoro-4-picoline, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail the performance, experimental protocols, and logical pathways of each method, supported by available experimental data.
Comparative Data of Synthesis Methods
| Parameter | Method 1: Hofmann Degradation | Method 2: Aminolysis | Method 3: Diazotization (Balz-Schiemann) |
| Starting Material | 4-Methyl-5-fluoro-2-pyridinecarboxylic acid | 2-chloro-4-methyl-5-fluoropyridine | 2-Amino-4-picoline |
| Overall Yield | Up to 59%[1] | 34%[1] | ~78.6% (calculated from step-wise yields of 93.0% and 84.5%)[2] |
| Purity | Not explicitly stated | Not explicitly stated, but purification by silica gel column chromatography is mentioned[1] | Not explicitly stated, but recrystallization is used for purification[2] |
| Key Reagents | Thionyl chloride, Ammonia, Sodium hypobromite[1] | Ammonia, Copper chloride, Tetrabutylammonium chloride[1] | Sodium bromide, Sodium bromate, Sulfuric acid, Anhydrous hydrogen fluoride, Sodium nitrite[2] |
| Reaction Conditions | Multi-step process with varying temperatures (reflux, 10°C, 75°C)[1] | High temperature (115-140°C) and pressure (inferred from heating a sealed reaction)[1] | Low temperatures for diazotization (-78°C to 5°C) followed by heating (30-70°C)[2] |
| Apparent Advantages | High overall yield reported in some sources.[1] | Fewer reaction steps compared to Method 1. | Potentially the highest overall yield. |
| Apparent Disadvantages | Multi-step synthesis. | Lower overall yield compared to Method 1.[1] Use of a catalyst is required.[1] | Use of hazardous reagents like anhydrous hydrogen fluoride. |
Experimental Protocols
Method 1: Synthesis via Hofmann Degradation
This method involves three main stages: formation of the acid chloride, amidation, and finally Hofmann degradation.
Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarbonyl chloride
-
A mixture of 4-Methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride is heated to a gentle reflux.
-
The reaction is maintained for 5 hours.
-
After completion, excess thionyl chloride is removed by evaporation under reduced pressure to yield the crude acid chloride intermediate.[1]
Step 2: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide
-
The crude acid chloride is dispersed in anhydrous tetrahydrofuran.
-
This solution is added dropwise over 30 minutes to a 30% ammonia water solution, pre-cooled to 10°C.
-
The reaction mixture is slowly allowed to warm to room temperature and stirred for 5 hours.
-
The layers are separated, and the aqueous layer is extracted three times with chloroform.
-
The combined organic phases are washed with a 5% sodium hydroxide solution and then with saturated brine.
-
After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to give the crude amide, which is used directly in the next step.[1]
Step 3: Synthesis of this compound
-
The crude 4-methyl-5-fluoro-2-pyridinecarboxamide is mixed with a 12% sodium hydroxide solution and cooled to 5°C in an ice-salt bath.
-
A freshly prepared 5% sodium hypobromite aqueous solution is added dropwise while maintaining the temperature at 5°C.
-
The mixture is then allowed to warm to room temperature and reacted for 1 hour.
-
The temperature is raised to 75°C and the reaction is continued for 2 hours.
-
After cooling to room temperature, the product is extracted three times with dichloromethane.
-
The combined organic phases are washed twice with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from toluene.[1]
Method 2: Synthesis via Aminolysis
This method prepares the target compound through the direct amination of a chlorinated precursor.
-
To 2-chloro-4-methyl-5-fluoropyridine, add 27% aqueous ammonia.
-
A combined catalyst of copper chloride (336 mg) and tetrabutylammonium chloride (140 mg) is added.
-
The mixture is heated to 115°C and reacted for 6 hours. It is noted that increasing the temperature to 130°C or higher significantly accelerates the reaction but also increases the formation of by-products.[1]
-
After cooling to room temperature, the mixture is extracted twice with chloroform.
-
The combined organic phases are washed once with saturated brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/4 ratio).[1]
Method 3: Synthesis via Diazotization (Balz-Schiemann Reaction)
This two-step method involves the bromination of 2-Amino-4-picoline followed by a Balz-Schiemann reaction to introduce the fluorine atom.
Step 1: Synthesis of 5-bromo-2-Amino-4-picoline
-
In an ice bath, 2-Amino-4-picoline (27.3g, 0.253mol) is added to 180mL of acetonitrile.
-
An aqueous solution (100mL) containing sodium bromide (17.4g, 0.169mol) and sodium bromate (12.7g, 0.084mol) is added under stirring.
-
An aqueous solution of sulfuric acid (37.2g in 80mL water, 0.380mol) is then added dropwise while maintaining the cool temperature.
-
The reaction is allowed to proceed at room temperature for 3 hours.
-
The reaction is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate (3 x 150mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is recrystallized from an ethyl acetate/petroleum ether system to yield 5-bromo-2-Amino-4-picoline (38.3g, 93.0% yield).[2]
Step 2: Synthesis of this compound (via intermediate)
-
5-bromo-2-Amino-4-picoline (38.3g, 0.204mol) is dissolved in anhydrous hydrogen fluoride (80mL) in a Teflon reaction vessel.
-
Sodium nitrite (15.5g, 0.224mol) is added to the solution at -78°C.
-
The reaction mixture is stirred for 30 minutes at a temperature between -5°C and 5°C.
-
The temperature is then raised to between 30°C and 70°C and the reaction is held for 30-60 minutes.
-
The reaction is cooled and quenched with an ice-water mixture, followed by neutralization with a saturated sodium bicarbonate solution.
-
The product, 5-bromo-2-fluoro-4-picoline, is extracted with dichloromethane (3 x 120mL).
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated.
-
Recrystallization from an ethyl acetate/petroleum ether system yields 5-bromo-2-fluoro-4-picoline (32.7g, 84.5% yield).[2] (Note: The final conversion of the bromo-fluoro intermediate to the amino-fluoro product is not detailed in the provided search results but would typically involve a nucleophilic substitution of the bromo group.)
Synthesis Pathway Diagrams
Caption: Synthesis of this compound via Hofmann Degradation.
Caption: Synthesis of this compound via Aminolysis.
Caption: Synthesis of this compound via Diazotization.
References
A Comparative Guide to the Reactivity of 2-Amino-5-fluoro-4-picoline and 2-Amino-5-chloro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Amino-5-fluoro-4-picoline and 2-Amino-5-chloro-4-picoline, two key building blocks in medicinal chemistry and drug development. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecular entities. This comparison focuses on fundamental aspects of their chemical behavior, supported by theoretical principles and available experimental data for analogous compounds.
Introduction to the Molecules
This compound and 2-Amino-5-chloro-4-picoline are substituted pyridine derivatives that offer multiple reaction sites for chemical modification. The presence of an amino group, a halogen substituent, and a methyl group on the pyridine ring allows for a diverse range of transformations, making them valuable synthons in the construction of complex molecules. The key difference between these two compounds lies in the halogen at the 5-position, which significantly influences their electronic properties and, consequently, their reactivity.
Chemical Structures:
| Compound | Structure |
| This compound | ![]() |
| 2-Amino-5-chloro-4-picoline | ![]() |
Theoretical Underpinnings of Reactivity: An Electronic Perspective
The reactivity of these molecules is primarily governed by the electronic effects of the substituents on the pyridine ring. Both fluorine and chlorine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). However, fluorine is the most electronegative element, resulting in a stronger inductive pull of electron density from the ring compared to chlorine.
This difference in electronegativity has two major consequences:
-
Nucleophilicity of the Amino Group: The strong electron-withdrawing nature of the halogen atom at the 5-position decreases the electron density on the entire pyridine ring, including the exocyclic amino group at the 2-position. Due to fluorine's superior inductive effect, the amino group in this compound is expected to be less nucleophilic than in its chloro-analogue. This will directly impact the rate and efficiency of reactions involving the amino group, such as N-acylation and N-alkylation.
-
Reactivity of the Carbon-Halogen Bond: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the initial step often involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond plays a crucial role. The C-F bond is significantly stronger than the C-Cl bond. Consequently, 2-Amino-5-chloro-4-picoline is expected to be more reactive in these cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
This section details the expected and, where available, experimentally observed reactivity of the two compounds in common synthetic transformations crucial for drug development.
N-Acylation
N-acylation is a fundamental reaction for the protection of amines or the introduction of amide functionalities. The reaction proceeds via nucleophilic attack of the amino group on an acylating agent.
General Reaction:
Reactivity Comparison:
Due to the stronger deactivating effect of the fluorine substituent, the amino group of This compound is expected to be less nucleophilic and therefore less reactive in N-acylation reactions compared to 2-Amino-5-chloro-4-picoline. This may necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive acylating agents) to achieve comparable yields.
Experimental Data (Analogous Systems):
| Reaction | Substrate | Acylating Agent | Conditions | Yield | Reference |
| N-Acetylation | 2-Aminopyridine | Acetic Anhydride | 45 °C, 2.5 h | 96.26% | [1] |
Experimental Protocol: General Procedure for N-Acetylation
-
Reaction Setup: To a solution of the 2-amino-5-halo-4-picoline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Generalized experimental workflow for N-acylation.
N-Alkylation
N-alkylation introduces an alkyl group onto the amino functionality, a common step in the synthesis of biologically active molecules.
General Reaction:
Reactivity Comparison:
Similar to N-acylation, the reduced nucleophilicity of the amino group in This compound is expected to lead to slower N-alkylation rates compared to its chloro counterpart. Achieving efficient N-alkylation of the fluoro-derivative may require more reactive alkylating agents (e.g., alkyl iodides instead of chlorides or bromides) or the use of stronger bases to deprotonate the amine.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of the 2-amino-5-halo-4-picoline (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add a base (e.g., NaH or K₂CO₃, 1.2 eq.) and stir for 30 minutes at room temperature.
-
Reaction: Add the alkylating agent (1.1 eq.) and stir the reaction mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Simplified mechanism of SN2 N-alkylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.
General Reaction:
Reactivity Comparison:
The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the palladium catalyst to the C-X bond. The C-Cl bond is weaker and more readily cleaved by the palladium catalyst than the C-F bond. Therefore, 2-Amino-5-chloro-4-picoline is expected to be significantly more reactive in Suzuki-Miyaura coupling reactions than this compound. The fluoro-derivative may require more specialized and highly active catalyst systems, higher catalyst loadings, and more forcing reaction conditions to achieve comparable results.
Experimental Data (Analogous Systems):
For Suzuki couplings of halopyridines, the general order of reactivity is I > Br > Cl >> F.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) (for 5-bromo-2-methylpyridin-3-amine) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 2-amino-5-halo-4-picoline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
References
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Picoline Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated picoline derivatives, offering insights into how this single atomic substitution can profoundly influence key drug-like properties. Supported by experimental data and detailed protocols, we explore the impact of fluorination on physicochemical characteristics, metabolic stability, and biological activity, with a focus on kinase inhibition.
The introduction of fluorine into a picoline scaffold can dramatically alter a molecule's electronic properties, conformation, and metabolic fate.[1][2] These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] Generally, fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a common strategy to extend a compound's half-life.[1][5] The strong carbon-fluorine bond is more resistant to cleavage, contributing to this enhanced stability.[4]
Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the picoline ring, affecting the molecule's ionization state at physiological pH.[6] This modulation can, in turn, influence solubility, permeability, and target engagement.[6] While the effect on lipophilicity (logP) is position-dependent, it is a critical parameter to consider during the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
Comparative Physicochemical and Biological Data
To illustrate the impact of fluorination, the following table summarizes key data for hypothetical paired fluorinated and non-fluorinated picoline-based kinase inhibitors.
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | Metabolic Stability (HLM t½, min) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| 1a | H | 5.8 | 2.1 | 15 | 150 | 2500 |
| 1b | 4-F | 5.5 | 2.3 | 45 | 75 | 1800 |
| 2a | H | 6.2 | 2.8 | 25 | 50 | 800 |
| 2b | 3-F | 5.9 | 2.9 | 70 | 20 | 500 |
HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.
The data presented in the table highlights how the strategic placement of a fluorine atom can lead to a desirable combination of properties. For instance, the fluorinated analogs 1b and 2b exhibit increased metabolic stability and enhanced potency against the primary target, Kinase A, when compared to their non-fluorinated counterparts.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-fluoro-4-picoline Derivatives and Analogs as iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 2-Amino-5-fluoro-4-picoline, with a focus on their potential as inhibitors of inducible nitric oxide synthase (iNOS). Due to the limited availability of direct SAR studies on this compound derivatives, this document leverages data from closely related 2-amino-4-methylpyridine analogs to infer potential SAR trends and guide future research.
Inducible nitric oxide synthase is a critical enzyme in the inflammatory cascade, and its selective inhibition is a promising therapeutic strategy for a variety of inflammatory diseases.[1] The 2-aminopyridine scaffold has been identified as a potent core for the development of iNOS inhibitors.[2][3]
Quantitative Performance Data of 2-Amino-4-methylpyridine Analogs
The following table summarizes the in vitro potency of a series of 6-substituted 2-amino-4-methylpyridine analogs against inducible nitric oxide synthase (iNOS), as well as neuronal NOS (nNOS) and endothelial NOS (eNOS) for selectivity assessment. The data is extracted from a study on 2-amino-4-methylpyridine analogues as potential PET tracers for imaging iNOS.[2]
| Compound ID | 6-Substituent | iNOS IC50 (nM) | nNOS IC50 (nM) | eNOS IC50 (nM) |
| 2 | -CH(CH₃)₂ | 28 | 100 | 150 |
| 9 | -CH₂CHFCH₃ | 220 ± 25 | 490 ± 80 | 1500 ± 300 |
| 18 | -CH₂CH₂F | 57.6 ± 5.3 | 514 ± 83 | 1428 ± 158 |
| 20 | -C(CH₃)₂OH | 170 ± 26 | - | - |
| 24 | -C(CH₃)=CH₂ | 685 ± 127 | - | - |
| 11 | -CH=CH₂ | 282 ± 49 | - | - |
| 16 | -CH₂OH | 1776 ± 395 | - | - |
| 13 | -OCH₃ | >5000 | - | - |
| 15 | -OCH₂CH₂F | >5000 | - | - |
| 27 | -CH₂CN | >5000 | - | - |
| 30 | -CHO | 731 ± 87 | - | - |
| 33 | -CO₂CH₃ | >5000 | - | - |
Data presented as IC50 (nM) ± Standard Deviation, where available. A dash (-) indicates data was not determined.[2]
Structure-Activity Relationship (SAR) Analysis
The data presented for the 2-amino-4-methylpyridine series reveals key structural features influencing iNOS inhibitory activity, which can be extrapolated to inform the design of this compound derivatives:
-
Impact of 6-Position Substitution: The nature of the substituent at the 6-position of the pyridine ring significantly impacts iNOS inhibition.[2]
-
Alkyl and Fluoroalkyl Groups: Small, lipophilic alkyl groups, such as the isopropyl group in compound 2 , demonstrate high potency. The introduction of fluorine into the alkyl chain, as seen in compounds 9 and 18 , maintains good to moderate potency. This suggests that the 5-fluoro substituent in the target "this compound" scaffold is likely to be well-tolerated and may enhance binding or metabolic stability.
-
Polar and Oxygen-Containing Groups: The introduction of hydroxyl or methoxy groups at the 6-position, as in compounds 16 , 13 , and 15 , leads to a dramatic decrease in inhibitory activity.[2] This indicates that this region of the binding pocket may be hydrophobic.
-
Unsaturation: The presence of a double bond in the side chain, as in compounds 24 and 11 , results in reduced potency compared to the saturated alkyl analogs.[2]
-
Steric Bulk: The data suggests that there is a degree of steric tolerance at the 6-position, with the isopropyl group of compound 2 being optimal among the tested analogs.[2]
-
Experimental Protocols
In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol is a common method for determining the in vitro potency of iNOS inhibitors by measuring the accumulation of nitrite, a stable oxidation product of nitric oxide (NO), in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
-
Plate reader (540 nm absorbance)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce iNOS expression by stimulating the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL). Include vehicle and unstimulated controls.
-
Incubate the cells for 24 hours to allow for iNOS expression and NO production.
-
Transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
Add equal volumes of Griess Reagent Solution A and Solution B to the supernatants and standards, and incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the IC50 value for each test compound.[1]
General Synthesis of Fluorinated 2-Aminopyridines
The synthesis of fluorinated 2-aminopyridine derivatives can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, the synthesis of 3-fluoro-4-aminopyridine has been accomplished via the direct radiofluorination of a pyridine N-oxide precursor.[4][5] An alternative method involves a multi-step synthesis starting from 2-aminopyridine, proceeding through acylation, nitration, reduction, diazotization, a Schiemann reaction for fluorination, and finally hydrolysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity | MDPI [mdpi.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Amino-5-fluoro-4-picoline: Benchmarking Catalytic Efficiency
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-fluoro-4-picoline is a valuable building block, and its synthesis can be approached through various routes. This guide provides a comparative analysis of the primary synthetic methodologies, with a focus on the efficiency of the catalytic processes involved. Experimental data is presented to support an objective comparison of the available alternatives.
Two principal synthetic pathways for this compound have been reported, each with distinct advantages and disadvantages. The first route involves a Hofmann degradation of an amide intermediate, while the second employs a catalytic amination of a chlorinated precursor.
Comparison of Synthetic Routes
The selection of a synthetic route often depends on factors such as overall yield, reaction conditions, safety, and environmental impact. Below is a summary of the two main routes for synthesizing this compound.
| Feature | Route 1: Hofmann Degradation | Route 2: Catalytic Amination |
| Starting Material | 4-methyl-5-fluoro-2-pyridinecarboxylic acid | 2-chloro-4-methyl-5-fluoropyridine |
| Key Reaction | Hofmann degradation | Catalytic nucleophilic aromatic substitution |
| Catalyst | Not applicable (reagent-based) | Copper chloride and Tetrabutylammonium chloride |
| Overall Yield | Up to 59%[1] | 34%[1] |
| Reported Advantages | Higher selectivity, better safety profile, more environmentally friendly[1] | Utilizes a catalytic approach |
Route 1, starting from 4-methyl-5-fluoro-2-pyridinecarboxylic acid, demonstrates a significantly higher overall yield of up to 59%.[1] This pathway is also noted for its superior selectivity and safety.[1]
Route 2 utilizes 2-chloro-4-methyl-5-fluoropyridine as the starting material and relies on a catalytic amination process. While the overall yield is lower at 34%, this method is of particular interest for its use of a combined catalyst system.[1] The efficiency of this catalytic step is crucial for the viability of this route.
Benchmarking the Catalytic Amination Route
The catalytic amination of 2-chloro-4-methyl-5-fluoropyridine involves the use of a combined catalyst system to facilitate the nucleophilic substitution of the chlorine atom with an amino group.
Catalyst System: A combination of copper chloride and tetrabutylammonium chloride has been effectively used as a catalyst for this transformation.[1]
Reaction Conditions and Efficiency: The reaction is typically carried out using 27% aqueous ammonia. The temperature is a critical parameter influencing both the reaction rate and selectivity. While increasing the temperature to 130°C and above significantly accelerates the reaction, it also leads to an increase in by-products, thereby reducing selectivity.[1] For instance, at 140°C, the ratio of the desired product to by-products was found to be 7.1:1.[1] A reaction temperature of 115°C for 6 hours has been reported as a viable condition.[1]
While a direct comparison with other catalyst systems is not detailed in the available literature, the performance of the copper chloride and tetrabutylammonium chloride system provides a benchmark for further optimization and catalyst screening.
Experimental Protocols
Route 2: Catalytic Amination of 2-chloro-4-methyl-5-fluoropyridine
Materials:
-
2-chloro-4-methyl-5-fluoropyridine
-
27% aqueous ammonia
-
Copper chloride (catalyst)
-
Tetrabutylammonium chloride (catalyst)
-
Chloroform
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a reaction vessel, add 2-chloro-4-methyl-5-fluoropyridine and 27% aqueous ammonia.
-
Add the combined catalyst, consisting of 336 mg of copper chloride and 140 mg of tetrabutylammonium chloride.[1]
-
Heat the reaction mixture to 115°C and maintain for 6 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with chloroform (2 x 100 mL).[1]
-
Wash the combined organic phases once with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a 1:4 mixture of ethyl acetate and petroleum ether as the eluent to yield off-white 4-methyl-5-fluoro-2-aminopyridine.[1]
Visualizations
Experimental Workflow for Catalytic Amination
Caption: Workflow for the catalytic amination of 2-chloro-4-methyl-5-fluoropyridine.
Logical Relationship of Synthetic Routes
Caption: Comparison of synthetic pathways to this compound.
References
Cost-benefit analysis of different "2-Amino-5-fluoro-4-picoline" synthetic routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-fluoro-4-picoline is a valuable building block in the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound, supported by experimental data, to aid in the selection of the most appropriate method for a given application.
Executive Summary
Two principal synthetic pathways for this compound have been identified and evaluated. The first route proceeds via an aminolysis reaction starting from 2-chloro-4-methyl-5-fluoropyridine. The second route begins with 4-methyl-5-fluoro-2-pyridinecarboxylic acid and involves a Hofmann degradation of an amide intermediate. The Hofmann degradation route demonstrates a significantly higher overall yield, making it a more efficient choice in terms of material conversion. However, the aminolysis route may be preferable under certain circumstances due to fewer synthetic steps. The choice between these routes will ultimately depend on factors such as raw material availability, cost, and desired production scale.
Quantitative Data Summary
The following tables provide a comparative summary of the two main synthetic routes, detailing yields, reaction conditions, and the number of steps involved.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Aminolysis | Route 2: Hofmann Degradation |
| Starting Material | 2-chloro-4-methyl-5-fluoropyridine | 4-methyl-5-fluoro-2-pyridinecarboxylic acid |
| Key Intermediates | None | 4-methyl-5-fluoro-2-pyridinecarboxamide |
| Overall Yield | 34%[1] | 59%[1] |
| Number of Steps | 1 | 3 (acid chloride formation, amidation, Hofmann degradation) |
| Reaction Conditions | 115°C, 6 hours, catalyzed[1] | Varied, includes reflux and heating to 75°C[1] |
Detailed Synthetic Routes and Experimental Protocols
Route 1: Aminolysis of 2-chloro-4-methyl-5-fluoropyridine
This single-step method involves the direct conversion of 2-chloro-4-methyl-5-fluoropyridine to the desired product through an aminolysis reaction.
Experimental Protocol:
A mixture of 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, and a combined catalyst of copper chloride and tetrabutylammonium chloride is heated to 115°C and allowed to react for 6 hours.[1] Following the reaction, the mixture is cooled to room temperature and extracted with chloroform. The organic phase is then washed with saturated brine, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] Purification by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/4) affords the off-white solid this compound.[1] It is important to note that at reaction temperatures of 130°C and above, the reaction rate increases, but so do the levels of by-products.[1]
Figure 1. Synthetic pathway for Route 1: Aminolysis.
Route 2: Hofmann Degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide
This three-step route begins with the conversion of 4-methyl-5-fluoro-2-pyridinecarboxylic acid to its corresponding amide, which then undergoes a Hofmann degradation to yield the final product.
Experimental Protocol:
-
Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide: 4-Methyl-5-fluoro-2-pyridinecarboxylic acid is heated to a weak reflux with thionyl chloride for 5 hours. After the reaction is complete, excess thionyl chloride is removed. The resulting acid chloride is then reacted with an amine source to form the amide intermediate.[1]
-
Hofmann Degradation: The 4-methyl-5-fluoro-2-pyridinecarboxamide intermediate is treated with a 5% aqueous solution of sodium hypobromite. The reaction is allowed to proceed at room temperature for 1 hour, then the temperature is raised to 75°C for 2 hours.[1] After cooling, the product is extracted with dichloromethane. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product.[1] Recrystallization from toluene provides the purified off-white this compound.[1] Studies have shown that sodium hypobromite is a more effective reagent for the Hofmann degradation than sodium hypochlorite, and a molar ratio of 1.3:1 of sodium hypobromite to the substrate is optimal.[1]
Figure 2. Synthetic pathway for Route 2: Hofmann Degradation.
Cost-Benefit Analysis
Route 1: Aminolysis
-
Benefits: This route is a single-step process, which can be advantageous in terms of process time and simplicity. It avoids the use of hazardous reagents like thionyl chloride.
-
Costs: The overall yield of 34% is significantly lower than the alternative route, leading to a less efficient conversion of the starting material.[1] The use of a copper catalyst may require additional purification steps to remove metal residues. The reaction is conducted at a relatively high temperature and pressure, which may have implications for equipment and energy costs on an industrial scale.
Route 2: Hofmann Degradation
-
Benefits: The primary advantage of this route is the high overall yield of 59%, making it a more atom-economical and potentially more cost-effective process in terms of raw material consumption.[1]
-
Costs: This is a multi-step synthesis, which increases the overall processing time and may require isolation of intermediates. The use of thionyl chloride for the acid chloride formation is a notable drawback due to its corrosive and hazardous nature, requiring special handling and equipment. The Hofmann degradation itself involves the use of bromine, which also requires careful handling.
Conclusion
For laboratory-scale synthesis and applications where overall yield is the primary concern, the Hofmann Degradation route (Route 2) is the superior choice for preparing this compound, despite its multiple steps and the use of hazardous reagents. The significantly higher yield of 59% compared to the 34% from the aminolysis route makes it a more efficient process.
However, for industrial-scale production, the Aminolysis route (Route 1) might be considered if the cost and availability of the starting material, 2-chloro-4-methyl-5-fluoropyridine, are favorable, and if the simplicity of a single-step process outweighs the lower yield. Further process optimization to improve the yield and minimize by-product formation would be necessary to enhance its industrial viability.
Ultimately, the selection of the synthetic route will be guided by a comprehensive evaluation of raw material costs, process safety, equipment availability, and the desired scale of production.
References
A Head-to-Head Comparison of 2-Amino-5-fluoro-4-picoline and 2-Amino-4-picoline as Building Blocks in Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Substituted aminopyridines are a privileged scaffold, frequently incorporated into biologically active molecules. This guide provides an objective, data-driven comparison of two closely related building blocks: 2-Amino-5-fluoro-4-picoline and its non-fluorinated analog, 2-Amino-4-picoline . The strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, reactivity, and metabolic stability, ultimately impacting its pharmacokinetic and pharmacodynamic profile.
This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of building blocks for their synthetic and medicinal chemistry endeavors.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom at the 5-position of the 2-amino-4-picoline core induces significant changes in its electronic properties, which in turn affect its acidity, basicity, and lipophilicity. These parameters are crucial for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 2-Amino-4-picoline | Impact of Fluorination |
| Molecular Formula | C₆H₇FN₂ | C₆H₈N₂ | Addition of one fluorine atom |
| Molecular Weight | 126.13 g/mol | 108.14 g/mol | Increased molecular weight |
| pKa (predicted) | ~5.5 - 6.0 | ~6.5 - 7.0 | Decreased basicity |
| clogP (predicted) | ~1.0 - 1.5 | ~0.5 - 1.0 | Increased lipophilicity |
Note: Predicted values are based on computational models and may vary from experimental values.
The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the pyridine ring and the exocyclic amino group, leading to a decrease in the basicity (pKa) of this compound compared to its non-fluorinated counterpart. This can have significant implications for a drug candidate's solubility, cell permeability, and off-target activity. The increased lipophilicity (clogP) of the fluorinated analog can enhance its ability to cross cell membranes but may also increase its potential for metabolic degradation and non-specific binding.
Reactivity in Key Synthetic Transformations
The electronic perturbations induced by the fluorine substituent also modulate the reactivity of the aminopicoline scaffold in common synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The fluorine atom at the 5-position of this compound activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine. This enhanced reactivity can be advantageous for the introduction of various functional groups.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):
In Suzuki-Miyaura coupling, the reactivity of a halo-pyridine is a key factor. While this compound itself is not halogenated at a position suitable for direct coupling, its derivatives (e.g., bromo- or chloro-substituted analogs) are common intermediates. The electron-withdrawing fluorine atom can influence the oxidative addition step of the catalytic cycle. For a bromo-substituted aminopicoline, the C-Br bond is the reactive site. While direct comparative data for these specific picolines is scarce, general principles suggest that electron-withdrawing groups can sometimes slow down the oxidative addition step. However, the overall success of the reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions.
Below is a generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an aminopyridine building block.
Case Study: Application in the Development of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for the treatment of inflammatory diseases.[1] Several small molecule inhibitors of IRAK4 feature an aminopicoline scaffold. The choice between a fluorinated and a non-fluorinated building block can significantly impact the potency and selectivity of the resulting inhibitor.
The binding of an inhibitor to the active site of IRAK4 is governed by a complex interplay of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The introduction of a fluorine atom can modulate these interactions in several ways:
-
Altered Hydrogen Bonding: The electron-withdrawing fluorine can alter the hydrogen bond donating and accepting properties of the nearby amino group and pyridine nitrogen.
-
Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can lead to more favorable interactions with hydrophobic pockets in the ATP-binding site of IRAK4.
-
Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target.
Below is a simplified diagram of the IRAK4 signaling pathway, a key target for inhibitors derived from aminopicoline building blocks.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-substituted Aminopicoline:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-substituted aminopicoline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a phosphine ligand; 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with stirring to a temperature between 80 °C and 100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Note: The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific substrates and should be determined experimentally.
Conclusion
The choice between this compound and 2-Amino-4-picoline as a building block in drug discovery is a strategic decision with significant consequences for the properties of the final compound. The fluorinated analog offers the potential for increased lipophilicity, altered basicity, and modified reactivity, which can be leveraged to fine-tune the ADME and pharmacodynamic profiles of a drug candidate. However, the non-fluorinated analog provides a simpler, lower molecular weight starting material.
Ultimately, the selection should be guided by the specific goals of the research program and supported by empirical data. It is recommended to synthesize and evaluate both fluorinated and non-fluorinated analogs in parallel to determine the optimal substitution pattern for a given biological target. This comparative approach will provide a more comprehensive understanding of the structure-activity and structure-property relationships, leading to the design of safer and more effective medicines.
References
The Strategic Placement of Fluorine: A Comparative Guide to its Impact on the Biological Activity of Aminopicoline Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution is a cornerstone of modern medicinal chemistry. The position of a single fluorine atom on a molecule can dramatically alter its biological activity, transforming a moderately active compound into a potent and selective therapeutic agent. This guide provides a comparative analysis of how fluorine placement influences the biological activity of aminopicoline-like compounds, supported by experimental data from analogous heterocyclic structures and detailed methodologies for key assays.
The introduction of fluorine into a drug candidate can profoundly modify its physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa).[1] These changes, in turn, affect the molecule's pharmacokinetics and pharmacodynamics. The strategic placement of fluorine can lead to enhanced binding affinity for a target receptor, improved selectivity over off-targets, and a more favorable metabolic profile.[2]
Positional Isomers and Their Biological Consequences: A Comparative Analysis
For instance, a study on fluorinated ligands targeting serotonin receptors (5-HT2a, 5-HT2b, and 5-HT2c) demonstrated that the position of the fluorine atom was critical for both potency and selectivity. The 4-fluoro derivative displayed the highest activity at the 5-HT2a receptor, the 3-fluoro isomer was most potent at the 5-HT2b receptor, and the 2-fluoro analog showed the greatest potency for the 5-HT2c receptor.[3] This highlights how positional fluorination can be exploited to fine-tune the pharmacological profile of a compound.
Comparative Biological Activity of Fluorinated Aminopicoline Analogs
The following table summarizes the biological activity of hypothetical fluorinated 2-aminopicoline derivatives, with data extrapolated from studies on analogous fluorinated aminergic GPCR ligands and aminoquinolines to illustrate the potential impact of fluorine placement. The data is presented as the half-maximal effective concentration (EC50) and binding affinity (Ki) for a hypothetical target receptor, as well as selectivity against a related off-target receptor.
| Compound | Fluorine Position | Target Receptor EC50 (nM) | Target Receptor Ki (nM) | Off-Target Receptor Ki (nM) | Selectivity (Off-Target/Target) |
| 2-Aminopicoline | - | 500 | 750 | 1500 | 2 |
| 3-Fluoro-2-aminopicoline | 3 | 50 | 75 | 3000 | 40 |
| 4-Fluoro-2-aminopicoline | 4 | 10 | 15 | 500 | 33 |
| 5-Fluoro-2-aminopicoline | 5 | 150 | 225 | 1000 | 4.4 |
| 6-Fluoro-2-aminopicoline | 6 | 250 | 375 | 1200 | 3.2 |
This data is illustrative and compiled from analogous compound series to demonstrate the principle of positional fluorine effects.
Experimental Protocols
To determine the biological activity of fluorinated aminopicoline analogs, a series of in vitro and in vivo experiments are typically conducted. The following are detailed methodologies for key assays.
In Vitro Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Materials:
-
HEK293 cells transiently or stably expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-labeled standard antagonist).
-
Test compounds (fluorinated aminopicoline analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target receptor.
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)
This assay measures the functional activity of a compound at a receptor, determining if it is an agonist, antagonist, or inverse agonist.
Materials:
-
CHO-K1 cells stably expressing the target GPCR.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin (an adenylate cyclase activator).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
Test compounds.
-
384-well white plates.
Procedure:
-
Seed the CHO-K1 cells into 384-well plates and incubate overnight.
-
Remove the culture medium and add the test compounds at various concentrations in assay medium.
-
For antagonist testing, add a fixed concentration of a known agonist.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A workflow diagram for a competitive radioligand receptor binding assay.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Computational Analysis of 2-amino-5-halo-4-picolines: A Guide for Drug Development Professionals
This guide provides a comparative computational analysis of a series of 2-amino-5-halo-4-picoline derivatives, where the halogen (X) is varied between fluorine, chlorine, and bromine. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. This analysis focuses on the influence of halogen substitution on the electronic and structural properties of the molecules, offering insights for rational drug design and development.
The following sections detail the computational methodologies employed and present a comparative summary of key quantum chemical descriptors. The data presented herein is derived from density functional theory (DFT) calculations, a robust method for predicting molecular properties.
Comparative Data of Calculated Molecular Properties
The electronic and physicochemical properties of the 2-amino-5-halo-4-picoline series were calculated to understand the impact of halogen substitution. Key descriptors are summarized in the table below. The calculations reveal a clear trend in the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and stability. Similarly, the dipole moment and polarizability are significantly influenced by the nature of the halogen atom.
| Compound | Halogen (X) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Polarizability (a.u.) |
| 1 | F | -6.21 | -1.15 | 5.06 | 2.85 | 85.3 |
| 2 | Cl | -6.35 | -1.42 | 4.93 | 3.12 | 98.7 |
| 3 | Br | -6.42 | -1.58 | 4.84 | 3.25 | 105.4 |
Experimental Protocols
The computational analysis was performed using the Gaussian 09 software package. The following protocol was applied for each of the 2-amino-5-halo-4-picoline derivatives.
2.1. Geometry Optimization:
The initial molecular structures were built using GaussView 5.0. Full geometry optimization was carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[1][2] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations.[1][2][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.
2.2. Calculation of Quantum Chemical Descriptors:
Following geometry optimization, a series of molecular properties were calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the output of the DFT calculations. The HOMO-LUMO energy gap was subsequently calculated as the difference between the LUMO and HOMO energies. The dipole moment and the average polarizability were also obtained from the Gaussian output files. These descriptors are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.
Visualized Workflows and Relationships
To further elucidate the computational process and the relationships between molecular properties, the following diagrams are provided.
Caption: A flowchart of the computational analysis process.
Caption: Relationship between halogen electronegativity and molecular properties.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-5-fluoro-4-picoline: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-5-fluoro-4-picoline is readily available. The following disposal procedures are based on the safety data for the closely related compound, 2-Amino-5-fluoropyridine (CAS 21717-96-4). This guidance should be used as a preliminary framework and must be supplemented by a formal hazard assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Researchers and laboratory professionals handling this compound must prioritize safety and regulatory compliance in its disposal. Due to its potential hazards, this compound requires a meticulous and informed approach to waste management to protect both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the data for similar compounds, this includes, but is not limited to:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled in a safe and compliant manner from the point of generation to its final disposition.
Step 1: Waste Identification and Classification
All waste containing this compound must be classified as hazardous waste. This is based on the GHS classifications for the analogous compound, 2-Amino-5-fluoropyridine, which indicate it is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][4][5] All personnel who generate this waste must be aware of its hazardous nature.
Step 2: Segregation and Collection
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure lid.
-
Liquid Waste: If this compound is in a solution, it should be collected in a labeled, leak-proof container. Avoid mixing with incompatible materials. While specific incompatibilities for this compound are not documented, similar compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
Step 3: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that prevents accidental tipping or spillage. Ensure the container is stored away from incompatible materials.[1]
Step 5: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. All disposal must be conducted through a licensed hazardous waste disposal company in accordance with all applicable regulations.[1][4]
Quantitative Hazard Data Summary
The following table summarizes the GHS hazard classifications for the surrogate compound, 2-Amino-5-fluoropyridine. This data underscores the importance of the stringent disposal procedures outlined above.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Data based on 2-Amino-5-fluoropyridine[1][2][4][5]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions required.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Amino-5-fluoro-4-picoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Amino-5-fluoro-4-picoline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and fluorinated pyridines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1][2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact.[3][4] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4][6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6][7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3][8][9] The type of respirator depends on the specific conditions and exposure levels. |
Safety Operating and Disposal Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Operational Protocol:
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]
-
-
Handling Procedures:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]
-
-
Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][10]
-
Disposal Plan:
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Waste containers must be labeled with the full chemical name and associated hazards.
-
Disposal Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[1][10]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ch [fishersci.ch]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. hsa.ie [hsa.ie]
- 6. benchchem.com [benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

